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Foundational

An In-depth Technical Guide to Cycloheptyl (4-chloro-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Novel Chemical Entities The exploration of novel chemical space is the cornerstone of innovation in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Chemical Entities

The exploration of novel chemical space is the cornerstone of innovation in medicinal chemistry and materials science. This guide is dedicated to a unique molecular entity, Cycloheptyl (4-chloro-3-fluorophenyl)methanol . At the time of this writing, a specific CAS number for this compound is not publicly cataloged, suggesting its status as a novel or less-explored molecule. This document, therefore, serves as a predictive and proactive technical guide, synthesizing data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. As Senior Application Scientists, we present this guide not as a static set of instructions, but as a dynamic starting point for pioneering research.

Molecular Architecture and Predicted Physicochemical Properties

The molecular structure of Cycloheptyl (4-chloro-3-fluorophenyl)methanol integrates a bulky, flexible cycloheptyl ring with a di-substituted phenyl ring, a common scaffold in pharmacologically active compounds. The chloro and fluoro substituents on the phenyl ring are known to significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets[1][2].

The combination of the non-polar cycloheptyl group and the polar halogenated phenyl and hydroxyl groups suggests a molecule with moderate lipophilicity, likely soluble in common organic solvents and sparingly soluble in water.

Table 1: Predicted Physicochemical Properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

PropertyPredicted ValueRationale / Analog Data Source
Molecular Formula C₁₄H₁₈ClFOBased on structural components
Molecular Weight 256.74 g/mol Calculated from the molecular formula
Physical Form Likely a viscous liquid or low-melting solidBased on analogs like (4-Chloro-3-fluorophenyl)methanol (liquid) and Cyclohexyl(phenyl)methanol (liquid)[3].
Boiling Point > 300 °C (estimated)Extrapolated from similar structures like (4-fluorophenyl)(piperidin-4-yl)methanol[4].
LogP (Octanol/Water Partition Coefficient) 3.5 - 4.5 (estimated)Based on the lipophilic cycloheptyl group and the halogenated phenyl ring.
pKa ~14-15 (for the hydroxyl group)Typical for a secondary alcohol.

Plausible Synthetic Pathway: A Grignard-based Approach

A logical and efficient route to Cycloheptyl (4-chloro-3-fluorophenyl)methanol is through the Grignard reaction, a classic and reliable method for forming carbon-carbon bonds[5][6]. This pathway involves the reaction of a Grignard reagent derived from a suitable 4-chloro-3-fluorophenyl halide with cycloheptanone, followed by an aqueous workup.

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup 4-bromo-1-chloro-2-fluorobenzene 4-bromo-1-chloro-2-fluorobenzene Grignard_Reagent (4-chloro-3-fluorophenyl)magnesium bromide 4-bromo-1-chloro-2-fluorobenzene->Grignard_Reagent THF, Anhydrous Mg Mg Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate THF Cycloheptanone Cycloheptanone Cycloheptanone->Alkoxide_Intermediate Final_Product Cycloheptyl (4-chloro-3-fluorophenyl)methanol Alkoxide_Intermediate->Final_Product H₃O⁺ (e.g., aq. NH₄Cl)

Caption: Proposed Grignard synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

Experimental Protocol: Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Materials:

  • 4-bromo-1-chloro-2-fluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Cycloheptanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 4-bromo-1-chloro-2-fluorobenzene (1 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium and observe for the initiation of the reaction (disappearance of the iodine color, bubbling). If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of cycloheptanone (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the cycloheptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Aqueous Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications and Biological Significance in Drug Discovery

The 4-chloro-3-fluorophenyl moiety is a key structural feature in several modern therapeutic agents. For instance, it is present in GDC-0994, an ERK1/2 inhibitor that has been investigated in clinical trials[7]. The presence of both chlorine and fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of the drug[8].

  • Binding Affinity: The electron-withdrawing nature of the halogens can influence pKa and create favorable dipole-dipole or halogen bonding interactions with protein targets[1].

  • Lipophilicity and Permeability: The halogen atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

The cycloheptyl group, being a large and flexible lipophilic moiety, can explore and fit into hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity. The secondary alcohol provides a hydrogen bond donor and acceptor, which is crucial for many ligand-receptor interactions.

Biological_Significance cluster_aryl 4-chloro-3-fluorophenyl Moiety cluster_cycloalkyl Cycloheptyl-methanol Moiety Molecule Cycloheptyl (4-chloro-3-fluorophenyl)methanol Metabolic_Stability Enhanced Metabolic Stability (F-blocking) Molecule->Metabolic_Stability Binding_Affinity Modulated Binding Affinity (Halogen Bonding) Molecule->Binding_Affinity Lipophilicity Increased Lipophilicity Molecule->Lipophilicity Hydrophobic_Interactions Exploration of Hydrophobic Pockets Molecule->Hydrophobic_Interactions H_Bonding Hydrogen Bonding (OH group) Molecule->H_Bonding Drug_Candidate Potential as a Drug Candidate Metabolic_Stability->Drug_Candidate Binding_Affinity->Drug_Candidate Lipophilicity->Drug_Candidate Hydrophobic_Interactions->Drug_Candidate H_Bonding->Drug_Candidate

Caption: Key structural features and their potential contributions to drug-like properties.

Analytical and Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

Analytical_Workflow cluster_characterization Structural Characterization & Purity Analysis Crude_Product Crude Synthetic Product Purification Flash Column Chromatography Crude_Product->Purification Pure_Compound Purified Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Compound->NMR Structural Elucidation MS Mass Spectrometry (e.g., GC-MS or LC-MS) Pure_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy Pure_Compound->IR Functional Group ID (O-H stretch) HPLC HPLC/UPLC for Purity Pure_Compound->HPLC Purity Assessment (>95%)

Caption: A standard workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include multiplets in the aromatic region (around 7.0-7.5 ppm) for the phenyl protons, a signal for the carbinol proton (-CHOH), and a series of broad signals for the cycloheptyl protons.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons (some with C-F coupling), the carbinol carbon, and the aliphatic carbons of the cycloheptyl ring.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

Mass Spectrometry (MS)

Mass spectrometry, likely coupled with gas or liquid chromatography (GC-MS or LC-MS), will be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile/water or methanol/water would be appropriate for assessing the purity of the final compound. A photodiode array (PDA) detector would be useful for confirming the presence of the aromatic chromophore.

Conclusion and Future Outlook

Cycloheptyl (4-chloro-3-fluorophenyl)methanol represents an intriguing, unexplored molecule with significant potential as a building block in drug discovery and materials science. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, grounded in established chemical principles and data from analogous structures. The unique combination of a flexible cycloheptyl scaffold and an electronically modulated aromatic ring makes it a compelling candidate for library synthesis and screening against a variety of biological targets. The protocols and insights presented herein are intended to empower researchers to confidently engage with this novel compound and unlock its potential.

References

  • Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved February 15, 2026, from [Link]

  • Problem 57 Synthesize each compound from cy... [FREE SOLUTION]. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

  • Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C_7H_{14}O. What is the structure of this product if it has an IR absorption at. (n.d.). Homework.Study.com. Retrieved February 15, 2026, from [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Cas 945-49-3,Cyclohexyl(phenyl)methanol. (n.d.). lookchem. Retrieved February 15, 2026, from [Link]

  • Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • (4-fluorophenyl)(piperidin-4-yl)methanol Properties. (n.d.). EPA. Retrieved February 15, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. (2026). Retrieved February 15, 2026, from [Link]

  • SYNTHETIC METHODS General methods. (n.d.). bioRxiv. Retrieved February 15, 2026, from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Retrieved February 15, 2026, from [Link]

  • (R)-cyclohexyl(phenyl)methanol | C13H18O | CID 6977134. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1-hydroxy cyclohexyl phenyl methanone synthesis process. (n.d.). Google Patents.
  • (4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Physicochemical properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

An In-depth Technical Guide to the Physicochemical Properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of Cyclohep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to predict its properties and outline robust experimental methodologies for their determination. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's characteristics, from its molecular structure and synthesis to detailed protocols for characterizing its solubility, melting point, and spectroscopic profile. The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating reliable data.

Molecular Structure and Identification

The molecular architecture of Cycloheptyl (4-chloro-3-fluorophenyl)methanol is foundational to its physical and chemical behavior. It consists of a central methanol group where the carbinol carbon is attached to both a bulky, non-polar cycloheptyl ring and a substituted aromatic ring. The phenyl group is halogenated with a chlorine atom at the 4-position and a fluorine atom at the 3-position. These electron-withdrawing halogens significantly influence the electronic properties of the aromatic system and the molecule as a whole.

IdentifierValue
IUPAC Name Cycloheptyl(4-chloro-3-fluorophenyl)methanol
Molecular Formula C₁₄H₁₈ClFO[1]
Molecular Weight 272.74 g/mol [1]
Canonical SMILES C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O

Core Physicochemical Properties

The properties of a molecule are critical predictors of its behavior in various systems, including its suitability as a drug candidate or specialty chemical. The following table summarizes the anticipated physicochemical properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, derived from data on analogous compounds.

PropertyPredicted/Estimated ValueBasis for Estimation & Significance
Melting Point 80–100°C[1]Based on structurally similar compounds. The melting point is a key indicator of purity and lattice energy. A broad range suggests the presence of impurities.
Boiling Point 340–360°C (at atm. pressure)[1]Estimated value. Due to the high temperature, decomposition is possible. Experimental determination would likely be performed under reduced pressure.
Density ~1.18–1.22 g/cm³[1]Estimated from analogous structures. Useful for formulation and process chemistry calculations.
Water Solubility LowThe large hydrophobic cycloheptyl and substituted phenyl groups dominate the molecule's character, suggesting poor solubility in aqueous media despite the polar hydroxyl group.[2]
Organic Solvent Solubility HighExpected to be readily soluble in common organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).[1]
Partition Coefficient (XLogP3) ~4.2 - 4.4Calculated for analogous structures.[1][3] A high LogP value indicates significant lipophilicity, which has major implications for bioavailability and membrane permeability in drug development.
pKa (hydroxyl proton) ~16-18 (in DMSO)The pKa of the alcohol proton is not readily measurable in water due to low solubility. In non-aqueous solvents like DMSO, it is expected to be similar to other secondary alcohols. This value is crucial for understanding its reactivity under basic conditions.

Synthesis and Purification

A reliable and scalable synthesis is paramount for obtaining high-purity material for research and development. A plausible and efficient route for the synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol is via a Grignard reaction, which involves the nucleophilic addition of an organomagnesium reagent to a ketone.

Rationale for Synthetic Pathway

The Grignard pathway is selected for its reliability and high yield in forming carbon-carbon bonds. It involves two main steps: the formation of a Grignard reagent from a substituted halobenzene and its subsequent reaction with a ketone. The reduction of the resulting ketone to the target secondary alcohol is a standard and high-yielding transformation. This approach offers good control over the final structure.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 1-bromo-4-chloro-3-fluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Cycloheptanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Formation of (4-chloro-3-fluorophenyl)magnesium bromide

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.

  • Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-4-chloro-3-fluorobenzene in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

Step 2: Synthesis of Cycloheptyl(4-chloro-3-fluorophenyl)methanone

  • Cool the prepared Grignard reagent to 0°C in an ice bath.

  • Add a solution of cycloheptanone in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Step 3: Reduction to Cycloheptyl(4-chloro-3-fluorophenyl)methanol

  • Dissolve the crude ketone from Step 2 in methanol in an Erlenmeyer flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, controlling the effervescence.

  • Stir the reaction at room temperature for 1-2 hours until analysis (e.g., by TLC) shows complete consumption of the ketone.

  • Carefully add water to quench the excess NaBH₄, followed by dilute HCl to neutralize the solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow reagents 1-bromo-4-chloro-3-fluorobenzene + Mg in THF grignard Grignard Reagent Formation reagents->grignard ketone Cycloheptanone Addition (0°C) grignard->ketone Nucleophilic Attack intermediate Crude Ketone Intermediate ketone->intermediate Aqueous Workup reduction Reduction (NaBH4, MeOH) intermediate->reduction product Crude Alcohol reduction->product purification Column Chromatography product->purification final_product Pure Product purification->final_product SolubilityWorkflow start Add Excess Solid to Solvent shake Equilibrate on Shaker (24-48h at constant T) start->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Collect Supernatant centrifuge->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Sources

Foundational

An In-depth Technical Guide to the Spectral Data of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a secondary alcohol featuring a complex molecular architecture that includes a substituted aro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a secondary alcohol featuring a complex molecular architecture that includes a substituted aromatic ring and a seven-membered cycloalkyl group.[1] The precise characterization of such molecules is paramount in drug discovery and development, where unambiguous structural confirmation is a prerequisite for understanding biological activity and ensuring purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a molecule's structure.

This guide, authored from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the predicted spectral data for Cycloheptyl (4-chloro-3-fluorophenyl)methanol. In the absence of published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from analogous structures to provide a robust and scientifically grounded interpretation. This approach is designed to empower researchers to anticipate spectral features, aid in the identification of this compound, and serve as a methodological framework for the characterization of similar novel chemical entities.

Molecular Structure and Key Features

A thorough understanding of the molecule's constituent parts is the foundation for interpreting its spectral data.

dot

Caption: Structure of Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Rationale

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule.[2][3] The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): This arises from the interaction of a proton with neighboring protons (spin-spin coupling), causing the signal to split into multiple peaks. The n+1 rule is a common predictor, where n is the number of equivalent neighboring protons.

For Cycloheptyl (4-chloro-3-fluorophenyl)methanol, we anticipate distinct signals for the aromatic protons, the methine proton (Hα), the hydroxyl proton, and the cycloheptyl protons. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.[4][5] Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm.[6]

Predicted ¹H NMR Data Analysis

The predicted ¹H NMR spectrum of Cycloheptyl (4-chloro-3-fluorophenyl)methanol would exhibit the following key features:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.8Multiplet3HAromatic protonsThe electron-withdrawing effects of the chlorine and fluorine atoms deshield these protons, shifting them downfield.[1] The coupling between the protons and with the ¹⁹F nucleus will result in complex splitting patterns (doublets and triplets).[1]
~ 4.5 - 5.0Doublet or Doublet of Doublets1HMethine proton (Hα)This proton is adjacent to the electronegative oxygen and the aromatic ring, causing a significant downfield shift. It will be split by the neighboring cycloheptyl proton.
~ 1.5 - 2.5Broad Singlet1HHydroxyl proton (-OH)The chemical shift of hydroxyl protons is variable and depends on concentration and temperature. The signal is often broad due to chemical exchange and does not typically show coupling.[1] This peak would disappear upon shaking the sample with D₂O.
~ 1.2 - 2.0Multiplet13HCycloheptyl protonsThese aliphatic protons are in a shielded environment and thus appear upfield. The overlapping signals from the fourteen protons on the seven-membered ring will create a complex multiplet.[1]

This predicted data aligns with experimental data for structurally similar compounds. For instance, in various substituted phenylmethanols, the benzylic proton (Hα) is consistently found in the δ 4.5-5.9 ppm range, and aromatic protons appear downfield of δ 7.0 ppm.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Cycloheptyl (4-chloro-3-fluorophenyl)methanol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the CDCl₃ and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[8][9] Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data Analysis

The predicted proton-decoupled ¹³C NMR spectrum of Cycloheptyl (4-chloro-3-fluorophenyl)methanol would display the following signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160 (d)C-FThe carbon directly bonded to fluorine will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling.
~ 125 - 145Aromatic CarbonsThe sp² hybridized carbons of the benzene ring appear in this characteristic downfield region. The carbon attached to chlorine will also be in this range.[1]
~ 75 - 80Methine Carbon (Cα)This sp³ carbon is bonded to the electronegative oxygen atom, which causes a substantial downfield shift compared to other aliphatic carbons.[7]
~ 25 - 45Cycloheptyl CarbonsThe sp³ hybridized carbons of the cycloheptyl ring are in a shielded, aliphatic environment and appear in the upfield region of the spectrum.[1] Due to the ring's flexibility, multiple distinct signals are expected.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial to reduce acquisition time.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phasing, and referencing. The residual CDCl₃ solvent peak at δ 77.16 ppm is commonly used as a reference.[6]

Mass Spectrometry (MS)

Principles and Experimental Rationale

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[10][11][12] In the EI source, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the high energy involved, the molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of these fragment ions is characteristic of the molecule's structure. For alcohols, two primary fragmentation pathways are common: alpha-cleavage and dehydration.[13][14][15]

Predicted Mass Spectrum Analysis

For Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Molecular Formula: C₁₄H₁₈ClFO, Molecular Weight: 272.74 g/mol ):

  • Molecular Ion (M⁺•): A peak is expected at m/z 272 (corresponding to the ³⁵Cl isotope) and a smaller peak at m/z 274 (the M+2 peak, corresponding to the ³⁷Cl isotope in its natural abundance of ~3:1).[12] The molecular ion peak for secondary alcohols can be weak or absent due to facile fragmentation.[16][17]

  • Key Fragmentation Pathways:

    • Loss of Water (Dehydration): Elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, leading to a fragment at m/z 254 .[13][15]

    • Alpha-Cleavage (Loss of Cycloheptyl Radical): Cleavage of the bond between the methine carbon (Cα) and the cycloheptyl ring is highly probable. This would result in the loss of a cycloheptyl radical (•C₇H₁₃, 97 Da) and the formation of a resonance-stabilized (4-chloro-3-fluorophenyl)hydroxymethyl cation at m/z 159 .

    • Alpha-Cleavage (Loss of Aryl Radical): Cleavage of the bond between Cα and the aromatic ring would lead to the loss of a •C₆H₃ClF radical (129.5 Da) and the formation of a cycloheptyl-hydroxymethyl cation at m/z 143 .

    • Loss of the entire side chain: Cleavage of the C-C bond of the aromatic ring can lead to a fragment corresponding to the cycloheptylmethanol cation at m/z 113 .

dot

M [C₁₄H₁₈ClFO]⁺• m/z = 272/274 F1 [M - H₂O]⁺• m/z = 254 M->F1 - H₂O (Dehydration) F2 [M - •C₇H₁₃]⁺ m/z = 159 M->F2 - •C₇H₁₃ (α-cleavage) F3 [M - •C₆H₃ClF]⁺ m/z = 143 M->F3 - •C₆H₃ClF (α-cleavage)

Sources

Exploratory

The Multifaceted Biological Activities of Substituted Phenylmethanols: A Technical Guide for Drug Discovery

Abstract Substituted phenylmethanols, a versatile class of organic compounds, have emerged as promising scaffolds in the pursuit of novel therapeutic agents. Their inherent structural simplicity, coupled with the vast po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylmethanols, a versatile class of organic compounds, have emerged as promising scaffolds in the pursuit of novel therapeutic agents. Their inherent structural simplicity, coupled with the vast potential for chemical modification, has enabled the exploration of a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the significant biological activities exhibited by substituted phenylmethanols, including their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships, and provide detailed protocols for the in vitro evaluation of these activities. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities based on the phenylmethanol framework.

Introduction: The Phenylmethanol Scaffold in Medicinal Chemistry

The phenylmethanol (benzyl alcohol) core, consisting of a phenyl ring attached to a hydroxymethyl group, represents a fundamental building block in organic chemistry and medicinal chemistry. The aromatic ring and the hydroxyl group offer multiple sites for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, profoundly influence the compound's interaction with biological targets, leading to a diverse array of pharmacological effects. The exploration of substituted phenylmethanols has yielded compounds with significant potential in treating a range of diseases, from infectious diseases to cancer. This guide will systematically explore these activities, providing the foundational knowledge and practical methodologies required to advance research in this exciting field.

Key Biological Activities of Substituted Phenylmethanols

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted phenylmethanols have demonstrated considerable promise as antimicrobial agents against a broad spectrum of bacteria and fungi.

Mechanism of Action: The antimicrobial action of phenolic compounds, including substituted phenylmethanols, is often multifactorial. Key mechanisms include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl ring allows these compounds to intercalate into the bacterial cell membrane, disrupting the lipid bilayer and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death.

  • Enzyme Inhibition: Phenylmethanols can inhibit the activity of crucial microbial enzymes. For example, they can interfere with enzymes involved in cell wall synthesis, DNA replication, and energy metabolism.

  • Protein Denaturation: The hydroxyl group can form hydrogen bonds with microbial proteins, leading to their denaturation and loss of function.

Structure-Activity Relationship (SAR): The antimicrobial potency of substituted phenylmethanols is highly dependent on the nature and position of the substituents on the phenyl ring.

  • Lipophilicity: Generally, an increase in lipophilicity, often achieved by introducing alkyl or halogen substituents, enhances antimicrobial activity by facilitating passage through the microbial cell membrane.

  • Electronic Effects: Electron-withdrawing groups, such as halogens and nitro groups, can increase the acidity of the hydroxyl proton, potentially enhancing interactions with biological targets.

  • Steric Factors: The position of the substituent is crucial. For instance, ortho-substitution can sometimes lead to intramolecular hydrogen bonding, which may decrease activity, while para-substitution is often favorable.

Table 1: Antimicrobial Activity of Selected Substituted Phenylmethanols

CompoundSubstituent(s)Target OrganismActivity (MIC/Zone of Inhibition)Reference
Benzyl alcoholUnsubstitutedStaphylococcus aureus, Pseudomonas aeruginosaModerate activity[1]
4-Chlorobenzyl alcohol4-ChloroS. aureus, P. aeruginosaIncreased activity compared to benzyl alcohol[1]
2,4-Dichlorobenzyl alcohol2,4-DichloroS. aureus, P. aeruginosaPotent activity[1]
4-Nitrobenzyl alcohol4-NitroS. aureus, P. aeruginosaSignificant activity[1]
4-Methylbenzyl alcohol4-MethylS. aureus, P. aeruginosaModerate activity[1]
Benzyl bromideBromomethylS. aureus, S. pyogenes, E. faecalisMIC: 1 mg/mL (S. aureus), 2 mg/mL (others)[2]
4-Bromobenzyl bromide4-Bromo, BromomethylS. pyogenes, E. faecalisMIC: 0.5 mg/mL (S. pyogenes), 2 mg/mL (E. faecalis)[2]

MIC: Minimum Inhibitory Concentration

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Substituted phenylmethanols, particularly those with electron-donating substituents, can act as potent antioxidants.

Mechanism of Action: The primary mechanism of antioxidant activity for phenolic compounds is through radical scavenging. This can occur via two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation which then deprotonates.

Structure-Activity Relationship (SAR):

  • Hydroxyl Groups: The presence of one or more hydroxyl groups is essential for antioxidant activity.

  • Electron-Donating Groups: Substituents that donate electrons to the phenyl ring (e.g., methoxy, alkyl groups) increase the electron density on the hydroxyl oxygen, facilitating hydrogen or electron donation and thus enhancing antioxidant activity.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Substituted phenylmethanols have demonstrated cytotoxic activity against various cancer cell lines, acting through multiple mechanisms.

Mechanism of Action:

  • Induction of Apoptosis: Many substituted phenylmethanols can trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol has been shown to induce apoptosis in human glioblastoma cells by increasing the levels of caspase-3.[3]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[4]

  • Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Substituted phenylmethanols have been shown to inhibit key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4] For example, 3,5-dihydroxy-4-methoxybenzyl alcohol was found to decrease the levels of PI3-kinase, Akt, and mTOR in glioblastoma cells.[3]

  • Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR):

  • Substitution Pattern: The position and nature of substituents on the phenyl ring significantly impact anticancer activity. For example, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, a 2-chloro substitution showed the highest activity against the A549 lung cancer cell line.[5]

  • Electron-Donating vs. Electron-Withdrawing Groups: The effect of electronic properties can be cell-line and compound-specific. In some cases, electron-donating groups enhance activity, while in others, electron-withdrawing groups are more effective.[6]

Table 2: Anticancer Activity of Selected Substituted Phenylmethanols and Related Compounds

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
1-Phenyl-1-(quinazolin-4-yl)ethanol-A549 (Lung)0.1-0.3[5]
2-Chloro-1-phenyl-1-(quinazolin-4-yl)ethanol2-ChloroA549 (Lung)0.027[5]
3,5-Dihydroxy-4-methoxybenzyl alcohol3,5-dihydroxy, 4-methoxyGlioblastomaSuppressed proliferation[3]
N-(4-nitrophenyl)thiazole derivative4-nitroSKNMC (Neuroblastoma)10.8[7]
N-(4-chlorophenyl)thiazole derivative4-chloroHep-G2 (Hepatocarcinoma)11.6[7]

IC50: Half-maximal inhibitory concentration

Enzyme Inhibition: Modulating Biological Processes

Substituted phenylmethanols can act as inhibitors of various enzymes, making them attractive candidates for the treatment of diseases where enzyme dysregulation is a key factor.

Mechanism of Action: The mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. The inhibition constant, Ki, is a measure of the inhibitor's potency.[8][9][10] Phenolic compounds often inhibit enzymes by forming hydrogen bonds or hydrophobic interactions with amino acid residues in the enzyme's binding pocket.

Examples of Enzyme Inhibition:

  • Carbonic Anhydrase Inhibition: Some phenolic compounds are known to inhibit carbonic anhydrases, which are involved in various physiological processes, including pH regulation and CO2 transport.

  • Serine Protease Inhibition: Benzyl alcohol has been shown to be a weak inhibitor of serine proteases like subtilisin and α-chymotrypsin.[11]

  • Other Enzymes: The diverse structures of substituted phenylmethanols suggest they could be tailored to inhibit a wide range of other enzymes.

Methodologies for Biological Activity Assessment

Antimicrobial Susceptibility Testing

A crucial step in evaluating the antimicrobial potential of substituted phenylmethanols is to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to the final desired concentration in the growth medium.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at Appropriate Temperature D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Substituted Phenylmethanols A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate Cell Viability and IC50 E->F

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Signaling Pathways Modulated by Substituted Phenylmethanols in Cancer

The anticancer activity of substituted phenylmethanols is often mediated by their ability to modulate key cellular signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Certain substituted phenylmethanols can inhibit this pathway, leading to decreased cancer cell proliferation and increased apoptosis. [3][4] MAPK/ERK Pathway: This pathway is involved in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. Inhibition of this pathway by substituted phenylmethanols can lead to the suppression of tumor growth. [3][4] Apoptosis Pathway: Apoptosis is a highly regulated process of programmed cell death that is often evaded by cancer cells. Substituted phenylmethanols can induce apoptosis by activating pro-apoptotic proteins (e.g., Bax, caspases) and inhibiting anti-apoptotic proteins (e.g., Bcl-2). [3] Simplified Signaling Pathway Diagram

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription mTOR->Gene Transcription Promotes Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription ERK->Gene Transcription Promotes Proliferation & Survival Substituted Phenylmethanol Substituted Phenylmethanol Substituted Phenylmethanol->PI3K Inhibits Substituted Phenylmethanol->ERK Inhibits Caspases Caspases Substituted Phenylmethanol->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified overview of key signaling pathways in cancer modulated by substituted phenylmethanols.

Future Directions and Conclusion

Substituted phenylmethanols represent a rich and underexplored area for the discovery of new therapeutic agents. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of disease.

  • Combinatorial Approaches: Investigating the potential of substituted phenylmethanols in combination with existing therapies to enhance efficacy and overcome drug resistance.

References

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Inhibition by boronic acids and benzyl alcohol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The stimulation of TRAIL-mediated apoptosis by benzyl alcohol (BA) and... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. (2023). TSI Journals. Retrieved February 15, 2026, from [Link]

  • The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. (2020). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Antibacterial activity of benzyl alcohol derivatives a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. (n.d.). Exaly. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. (n.d.). DergiPark. Retrieved February 15, 2026, from [Link]

  • The stimulation of TRAIL-mediated apoptosis by benzyl alcohol (BA) and... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Toxicology of benzyl alcohols: a QSAR analysis. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 15, 2026, from [Link]

  • Enzyme inhibitors. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of substituted -phenylcinnamonitriles. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • IC 50 values (μM) of the compounds tested in this study against... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). Dove Medical Press. Retrieved February 15, 2026, from [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Correlation Between Structure and New Anti-cancer Activity of Some Antioxidants Following Chemical Structure Modification Does The Evidence Support This Correlation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. (n.d.). Bibliomed. Retrieved February 15, 2026, from [Link]

  • Structural Antitumoral Activity Relationships of Synthetic Chalcones. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular modeling of 3,5-substituted-N1-phenyl-N4,N4-di-n-butylsulfanilamides as antikinetoplastid antimicrotubule agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Structure–Activity Relationship (SAR) of compounds that induce the p53... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Retrieved February 15, 2026, from [Link]

  • A quick method for the determination of inhibition constants. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • 1 Lecture 19: Enzyme Inhibition & Analysis of Inhibition. (2005). Retrieved February 15, 2026, from [Link]

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Foundational

Commercial Availability & Synthesis Guide: Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Executive Summary: Availability Landscape Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a specialized secondary alcohol intermediate used in the development of lipophilic pharmacophores. Unlike commoditized building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Availability Landscape

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a specialized secondary alcohol intermediate used in the development of lipophilic pharmacophores. Unlike commoditized building blocks (e.g., simple benzyl alcohols), this compound is currently classified as a High-Value / Low-Availability research chemical.

  • Commercial Status: "Make-on-Demand" or "Catalog Item" (Stock levels are typically zero).

  • Primary Source: Specialized catalog aggregators (e.g., VulcanChem, MolPort) often list it under internal codes (e.g., VC13521978) rather than a widely recognized CAS number.

  • Recommended Strategy: Due to the uncertainty of lead times and batch-to-batch variability from obscure suppliers, in-house synthesis or custom manufacturing using readily available precursors is the recommended sourcing strategy for time-critical projects.

Chemical Identity & Properties

Before initiating sourcing or synthesis, verify the chemical identity against the following descriptors to ensure alignment with your target scaffold.

PropertyDescription
Systematic Name Cycloheptyl(4-chloro-3-fluorophenyl)methanol
Structure Type Secondary Alcohol (Racemic)
Formula C₁₄H₁₈ClFO
Molecular Weight 256.74 g/mol
Key Moieties Cycloheptyl ring (Steric bulk), 4-Cl-3-F-Phenyl (Metabolic stability)
Predicted LogP ~4.2 (Highly Lipophilic)
Chirality Contains 1 stereocenter (C-OH). Commercial samples are racemic unless specified.

Sourcing Strategy: The "Buy vs. Build" Decision

For drug discovery campaigns requiring >10g of material, relying on catalog suppliers for this specific intermediate is a critical risk. The following decision matrix illustrates the optimal workflow.

Decision Workflow (Graphviz)

SourcingStrategy Start Need Compound CheckStock Check Catalog Stock (VulcanChem, etc.) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase Sample (High Cost/mg) InStock->Buy Yes (<1 week) AssessPrecursors Check Precursors (CAS 5527-95-7 & 78378-12-8) InStock->AssessPrecursors No (Lead time >4 wks) QC QC Validation (NMR, HPLC) Buy->QC Synthesis In-House Synthesis (Grignard Route) AssessPrecursors->Synthesis Precursors Available Synthesis->QC

Figure 1: Strategic sourcing workflow prioritizing precursor availability over direct purchase of the rare intermediate.

Technical Synthesis Protocol

Since the target alcohol is rarely in stock, the most reliable access route is the Grignard addition of cycloheptylmagnesium bromide to 4-chloro-3-fluorobenzaldehyde. Both precursors are widely available commodities.

Reaction Pathway

SynthesisPath Aldehyde 4-Chloro-3-fluorobenzaldehyde (CAS: 5527-95-7) Reaction Grignard Addition THF, 0°C to RT, 2h Aldehyde->Reaction Grignard CycloheptylMgBr (CAS: 78378-12-8) Grignard->Reaction Quench Acidic Quench (Sat. NH4Cl) Reaction->Quench Product Target Alcohol (Racemic) Quench->Product

Figure 2: One-step synthesis pathway using commercially available precursors.

Detailed Methodology

Objective: Synthesis of 5.0 g of Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

Reagents:

  • 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7): 1.0 eq (widely available from TCI, Sigma, Matrix).

  • Cycloheptylmagnesium bromide (CAS 78378-12-8): 1.2 eq (0.5M or 1.0M in THF; available from Synthonix, abcr).

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-chloro-3-fluorobenzaldehyde (3.17 g, 20 mmol) and dissolve in 40 mL anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition: Transfer Cycloheptylmagnesium bromide (24 mmol, e.g., 48 mL of 0.5M solution) to a pressure-equalizing addition funnel. Add dropwise to the aldehyde solution over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL). Caution: Exothermic.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc in Hexanes.

Expected Yield: 85-95% (Pale yellow oil or low-melting solid).

Quality Control & Analytical Profile

Because this compound contains a halogenated phenyl ring and a cycloalkyl group, its NMR signals are distinct.

Analytical MethodExpected Signals / Criteria
¹H NMR (400 MHz, CDCl₃) δ 7.1-7.4 (m, 3H, Ar-H) δ 4.4 (d, 1H, CH-OH) δ 1.2-1.9 (m, 13H, Cycloheptyl protons)
¹⁹F NMR Single peak around -110 to -115 ppm (Ar-F).
HPLC Purity >95% (UV @ 254 nm). Note: Product has weak UV absorbance; use 210 nm if needed.
Chiral HPLC Required if enantiomeric excess (ee) is critical. Use Chiralcel OD-H or AD-H columns.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to hydrolysis. Avoid strong oxidizing agents (converts secondary alcohol to ketone).

  • Safety: The precursors are the primary hazard.

    • CycloheptylMgBr:[1][2][3][4][5] Water-reactive, flammable.

    • 4-Cl-3-F-benzaldehyde:[6][7][8][9] Potential skin sensitizer.

References

  • VulcanChem. Product Catalog: Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Cat. No. VC13521978). Retrieved from

  • Manchester Organics. 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7) Technical Data Sheet.[9] Retrieved from

  • Synthonix. Cycloheptylmagnesium bromide (CAS 78378-12-8) Product Page.[5] Retrieved from

  • Sigma-Aldrich. General Grignard Reaction Protocols. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cycloheptyl (4-chloro-3-fluorophenyl)methanol in Medicinal Chemistry

Introduction: A Scaffold with Therapeutic Potential Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a synthetic carbinol bearing a unique combination of structural motifs: a bulky cycloheptyl group, a di-substituted hal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold with Therapeutic Potential

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a synthetic carbinol bearing a unique combination of structural motifs: a bulky cycloheptyl group, a di-substituted halogenated phenyl ring, and a secondary alcohol. This distinct architecture makes it a compelling scaffold for medicinal chemistry exploration, particularly in the realm of central nervous system (CNS) disorders. The strategic incorporation of fluorine is known to favorably influence key drug-like properties such as metabolic stability, binding affinity, and membrane permeability. While direct biological data for this specific molecule is not extensively published, its structural similarity to known bioactive agents suggests significant potential for therapeutic applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of Cycloheptyl (4-chloro-3-fluorophenyl)methanol. It outlines detailed protocols and offers insights into the rationale behind experimental design, grounded in established principles of medicinal chemistry.

Physicochemical Properties and Structural Attributes

The key physicochemical properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, estimated from its structure and data from analogous compounds, are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing formulation and delivery strategies.

PropertyEstimated ValueSource
Molecular FormulaC₁₄H₁₈ClFO[1]
Molecular Weight256.74 g/mol [1]
AppearanceWhite to off-white solidGeneral observation for similar compounds
Melting Point80-100 °C[1]
Boiling Point340-360 °C[1]
LogP (octanol-water partition coefficient)~4.2[1]
SolubilitySoluble in organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.General chemical principles

The presence of the cycloheptyl group introduces significant lipophilicity and conformational flexibility, which can be advantageous for traversing the blood-brain barrier and for optimal binding to target proteins. The 4-chloro and 3-fluoro substitutions on the phenyl ring create a distinct electronic profile, influencing protein-ligand interactions and metabolic stability.

Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

The most direct and efficient synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol is achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This two-step process involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its nucleophilic addition to an aldehyde.

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis starting from 1-bromo-4-chloro-3-fluorobenzene and cycloheptanecarboxaldehyde.

Materials:

  • 1-bromo-4-chloro-3-fluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Cycloheptanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-4-chloro-3-fluorobenzene (1.0 equivalent) in the same anhydrous solvent.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and the solution becomes cloudy and gently refluxes.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, (4-chloro-3-fluorophenyl)magnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of cycloheptanecarboxaldehyde (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

Diagram of Synthetic Workflow:

SynthesisWorkflow A 1-bromo-4-chloro-3-fluorobenzene C (4-chloro-3-fluorophenyl)magnesium bromide A->C Formation of Grignard Reagent B Mg, anhydrous ether/THF B->C E Crude Product C->E Nucleophilic Addition D Cycloheptanecarboxaldehyde D->E F Purified Cycloheptyl (4-chloro-3-fluorophenyl)methanol E->F Purification

Caption: Synthetic workflow for Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

TechniqueExpected Chemical Shifts/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.4 (m, 3H, Ar-H), 4.5-4.7 (m, 1H, CH-OH), 2.0-2.2 (br s, 1H, OH), 1.2-1.9 (m, 13H, cycloheptyl-H)
¹³C NMR (CDCl₃, 100 MHz)δ 155-160 (d, J=245 Hz, C-F), 140-145 (C-Ar), 120-135 (C-Ar), 75-80 (CH-OH), 25-45 (cycloheptyl-C)
Mass Spectrometry (ESI+)m/z 257.1 [M+H]⁺, 279.1 [M+Na]⁺

Medicinal Chemistry Applications: A Focus on CNS Disorders

The structural features of Cycloheptyl (4-chloro-3-fluorophenyl)methanol suggest its potential as a modulator of targets within the central nervous system. The lipophilic nature of the cycloheptyl group facilitates blood-brain barrier penetration, a critical requirement for CNS-active drugs. Furthermore, analogs with a similar cycloalkyl-phenyl-methanol core have demonstrated analgesic properties.

Hypothesized Biological Target: N-type Calcium Channels

Based on structure-activity relationship (SAR) studies of related compounds, a plausible biological target for Cycloheptyl (4-chloro-3-fluorophenyl)methanol is the N-type (Caᵥ2.2) voltage-gated calcium channel. Blockade of these channels has been clinically validated as a mechanism for pain relief. The optimization of the antiallergic drug cyproheptadine, which contains a cycloheptyl ring, led to the discovery of potent and selective N-type calcium channel blockers with analgesic efficacy[2].

MoA Compound Cycloheptyl (4-chloro-3-fluorophenyl)methanol N_type N-type Ca²⁺ Channel Compound->N_type Blockade Ca_influx Ca²⁺ Influx N_type->Ca_influx Inhibition Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release Reduced Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal Decreased Analgesia Analgesia Pain_signal->Analgesia Leads to

Sources

Application

Application Notes and Protocols: A Guide to the Grignard Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol via a Grignard reaction. This proto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol via a Grignard reaction. This protocol details the necessary reagents, equipment, step-by-step procedures, and critical safety considerations. The synthesis involves the formation of a cycloheptylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to 4-chloro-3-fluorobenzaldehyde. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into the practical execution of this important carbon-carbon bond-forming reaction.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[1][2] The resulting secondary alcohol, Cycloheptyl (4-chloro-3-fluorophenyl)methanol, is a valuable intermediate in medicinal chemistry. The presence of the fluorine atom and the chloro-substituent on the phenyl ring can significantly influence the molecule's metabolic stability and binding affinity to biological targets.[1][3] This protocol provides a detailed methodology for its synthesis, emphasizing safety and efficiency.

Reaction Scheme

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an acidic workup to yield the final product.[1]

Part 1: Formation of Cycloheptylmagnesium Bromide

Part 2: Reaction with 4-chloro-3-fluorobenzaldehyde and Workup

Sources

Method

Application Note: In Vitro Biological Screening of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Executive Summary & Scientific Rationale Cycloheptyl (4-chloro-3-fluorophenyl)methanol (CAS: Available upon vendor request, MW: 256.74 g/mol ) represents a distinct chemical scaffold combining a lipophilic cycloheptyl ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Cycloheptyl (4-chloro-3-fluorophenyl)methanol (CAS: Available upon vendor request, MW: 256.74 g/mol ) represents a distinct chemical scaffold combining a lipophilic cycloheptyl ring with a halogenated aromatic moiety. This structural motif—a secondary alcohol linking an aliphatic cycle and a substituted aryl group—is frequently observed in the pharmacophores of antihistamines, agrochemical fungicides, and ion channel modulators.

However, the physicochemical properties of this molecule (specifically high lipophilicity and low aqueous solubility) present significant challenges in in vitro screening. Improper handling can lead to compound precipitation, non-specific binding to plasticware, and false-negative bioactivity results.

This Application Note provides a rigorous, standardized workflow for the biological characterization of Cycloheptyl (4-chloro-3-fluorophenyl)methanol. We prioritize "Assayability"—ensuring the compound is bioavailable in the assay medium before assessing its biological effects.

Compound Management & Solubilization Strategy

Challenge: The cycloheptyl and chloro-fluoro-phenyl groups contribute to a high cLogP (estimated > 3.5), increasing the risk of aggregation in aqueous buffers. Solution: A strict DMSO co-solvent protocol with intermediate dilution steps.

Protocol A: Stock Solution Preparation
  • Weighing: Weigh approximately 5 mg of solid compound into a glass vial (avoid polystyrene to prevent leaching/adsorption).

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to reach a concentration of 10 mM . Vortex for 60 seconds.

  • Visual Inspection: Hold against a light source. The solution must be completely clear. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).

Protocol B: Assay Medium Preparation (The "Intermediate Step")

Directly spiking 100% DMSO stock into cell culture media often causes "crashing out" (micro-precipitation).

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in sterile PBS or culture medium without serum to create a 1 mM 10% DMSO working solution.

  • Final Dilution: Dilute this working solution into the final assay medium (containing serum) to achieve the desired test concentration (e.g., 10 µM).

  • Final DMSO Content: Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity.
    

Screening Workflow Visualization

The following diagram illustrates the logical flow from compound solubilization to functional readout, ensuring data integrity at each checkpoint.

ScreeningCascade Compound Solid Compound: Cycloheptyl (4-chloro-3-fluorophenyl)methanol Solubility Step 1: Kinetic Solubility (Nephelometry/UV) Compound->Solubility QC_Pass Soluble > 10 µM? Solubility->QC_Pass QC_Pass->Solubility No (Optimize Formulation) Tox Step 2: Cytotoxicity Profiling (MTT/ATP Assay in HepG2) QC_Pass->Tox Yes Permeability Step 3: PAMPA/Caco-2 (Membrane Permeability) Tox->Permeability Non-Toxic Range Metabolism Step 4: Metabolic Stability (Human Liver Microsomes) Permeability->Metabolism

Figure 1: Validated screening cascade. Solubility verification is the critical "Go/No-Go" gate before cellular assays.

Experimental Protocols

Experiment I: Cytotoxicity Screening (MTT Assay)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to define the safe window for future functional assays. Cell Line: HepG2 (Human liver carcinoma) or HEK293 (Kidney).

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Doxorubicin or Triton X-100.

  • Vehicle Control: 0.5% DMSO in media.

Step-by-Step Procedure:

  • Seeding: Seed cells at 10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2 to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the test compound in a serial dilution (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM).

    • Critical: Include 3 wells for Vehicle Control (0.5% DMSO) and 3 wells for Positive Control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Interpretation: If viability < 80% at 10 µM, the compound is considered cytotoxic at screening concentrations.
Experiment II: Metabolic Stability (Microsomal Stability)

Objective: The benzylic alcohol moiety is susceptible to oxidation (to ketone) or glucuronidation. This assay predicts intrinsic clearance (


).

Reaction System:

  • Enzyme: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH (1 mM).

  • Test Concentration: 1 µM (Low concentration to ensure first-order kinetics).

Protocol:

  • Pre-incubation: Mix Buffer (100 mM Phosphate, pH 7.4), Microsomes, and Test Compound (1 µM). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of parent mass (256.74 Da) and appearance of ketone metabolite (approx -2 Da shift).

Data Presentation & Analysis

Table 1: Recommended Screening Parameters

ParameterSpecificationRationale
Solvent Vehicle DMSO (

)
Balances solubility with cellular tolerance.
Incubation Time 48 HoursSufficient to detect anti-proliferative effects.
Detection Mode Absorbance (570 nm)Robust, low-cost readout for viability.
Metabolic Cofactor NADPHNecessary for CYP450-mediated oxidation of the alcohol.
QC Criteria Z' Factor > 0.5Ensures assay window is statistically significant.

Signal Pathway Context: While the specific target of this NCE is undefined, the structure suggests potential interaction with membrane-bound proteins. The diagram below hypothesizes the metabolic fate and potential interference pathways.

MetabolicFate Parent Parent Compound (Alcohol) CYP450 CYP450 (Liver) Parent->CYP450 UGT UGT Enzymes (Phase II) Parent->UGT Ketone Metabolite (Ketone) CYP450->Ketone Oxidation Glucuronide Glucuronide Conjugate UGT->Glucuronide Conjugation

Figure 2: Predicted metabolic pathways. The secondary alcohol is a "soft spot" for Phase I (Oxidation) and Phase II (Glucuronidation) metabolism.

References

  • Assay Guidance Manual. In Vitro Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard reference for Solubility and Microsomal Stability protocols).
  • Van de Waterbeemd, H., & Gifford, E. (2003).ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery.
Application

Application Notes and Protocols for the Pharmacokinetic Profiling of Cycloheptyl (4-chloro-3-fluorophenyl)methanol Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: Charting the In Vivo Journey of a Novel Chemical Entity The successful development of a novel therapeutic agent hinges on a thorough underst...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Charting the In Vivo Journey of a Novel Chemical Entity

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This collection of processes, collectively known as pharmacokinetics (PK), dictates the concentration of a drug in the body over time, ultimately influencing its efficacy and safety profile.[] For novel chemical series, such as the Cycloheptyl (4-chloro-3-fluorophenyl)methanol derivatives, early and comprehensive PK profiling is not merely a regulatory requirement but a critical tool for lead optimization and candidate selection.[4][5] A compound with excellent in vitro potency can fail in later stages if it is rapidly metabolized, poorly absorbed, or extensively bound to plasma proteins, preventing it from reaching its therapeutic target in sufficient concentrations.[6][7]

These application notes provide a detailed framework for the pharmacokinetic characterization of Cycloheptyl (4-chloro-3-fluorophenyl)methanol derivatives, serving as a practical guide for researchers in the field. The protocols outlined herein are designed to be robust and adaptable, enabling the generation of high-quality data to inform critical decisions in the drug discovery pipeline. We will delve into the essential in vitro ADME assays and a foundational in vivo pharmacokinetic study, explaining the scientific rationale behind each experimental choice and providing step-by-step methodologies.

Part 1: In Vitro ADME Profiling: Building a Predictive Foundation

In vitro ADME assays are indispensable for the early assessment of a compound's drug-like properties.[1][2] These assays are performed in a controlled environment, outside of a living organism, and provide crucial insights into a compound's potential in vivo behavior, guiding structure-activity relationship (SAR) studies and identifying potential liabilities before committing to resource-intensive animal studies.[2][4]

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

The metabolic stability of a compound is a measure of its susceptibility to enzymatic degradation, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[8] A compound that is rapidly metabolized will have a short half-life and low bioavailability, potentially limiting its therapeutic utility. The following protocol describes a typical metabolic stability assay using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

Materials:

  • Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Test Compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile with an internal standard (IS) for quenching

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a 1 µM working solution of the test compound by diluting the stock solution in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.[9]

    • Prepare a 20 mg/mL stock of HLM. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound working solution.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard.[8][9]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the remaining concentration of the test compound at each time point.

Data Analysis:

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

  • ln(% Remaining) = -k * time

  • t1/2 = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration])

where 'k' is the elimination rate constant.

Plasma Protein Binding: Assessing the "Free" Drug Fraction

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its pharmacological activity.[10][11] It is generally the unbound or "free" fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared from the body.[6][7] High plasma protein binding can limit the efficacy of a drug.

Objective: To determine the fraction of Cycloheptyl (4-chloro-3-fluorophenyl)methanol unbound (fu) in plasma.

Materials:

  • Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Test Compound)

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Control compounds (e.g., Warfarin - high binding, Atenolol - low binding)

  • Acetonitrile with internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Compound Spiking:

    • Spike the test compound into plasma at a final concentration of 1 µM.

    • Prepare a corresponding solution of the test compound in PBS at the same concentration.

  • RED Device Setup:

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add an equal volume of PBS to the buffer chamber.

  • Incubation:

    • Seal the RED plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[6]

  • Sample Collection and Matrix Matching:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison during analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Protein Precipitation and Analysis:

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with IS to all samples.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

Data Analysis:

The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber:

  • % Unbound (fu) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Cytochrome P450 (CYP) Inhibition: Evaluating Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[12][13] If a new drug candidate inhibits a CYP enzyme responsible for the metabolism of a co-administered drug, it can lead to elevated plasma concentrations of the latter, potentially causing toxicity.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cycloheptyl (4-chloro-3-fluorophenyl)methanol against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Test Compound)

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • CYP-specific probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, etc.)

  • NADPH regenerating system

  • Positive control inhibitors for each isoform (e.g., Furafylline for CYP1A2)

  • Acetonitrile with internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Inhibitor and Substrate Preparation:

    • Prepare a series of dilutions of the test compound in buffer (typically 8 concentrations, e.g., from 0.01 to 100 µM).

    • Prepare working solutions of the CYP-specific probe substrates at a concentration close to their Km value.

  • Incubation:

    • In a 96-well plate, combine HLM or recombinant enzymes, the test compound dilutions, and the probe substrate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile with IS.

    • Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the formation of the specific metabolite.

Data Analysis:

The rate of metabolite formation at each inhibitor concentration is compared to the vehicle control (0% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Part 2: In Vivo Pharmacokinetic Study: Characterizing the Compound in a Living System

In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[15][16] These studies provide critical data for dose selection in efficacy and toxicology studies and are a prerequisite for advancing a compound to clinical trials.[17][18]

Study Design: A Foundational Rodent PK Study

A single-dose pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) is a standard initial in vivo assessment.[19][20] This study typically involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Objective: To determine the key pharmacokinetic parameters of Cycloheptyl (4-chloro-3-fluorophenyl)methanol following intravenous and oral administration in rats.

Animals:

  • Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulation for serial blood sampling.[16][21]

Dosing:

  • IV Group: Administer the test compound as a bolus injection via the tail vein at a dose of 1-2 mg/kg. The vehicle should be a well-tolerated formulation (e.g., saline with a co-solvent).

  • PO Group: Administer the test compound by oral gavage at a dose of 5-10 mg/kg. The vehicle can be an aqueous suspension or solution.

Blood Sampling:

  • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-defined time points.

  • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

Plasma Preparation and Bioanalysis:

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[22][23]

Pharmacokinetic Analysis:

The plasma concentration-time data are analyzed using non-compartmental analysis software to determine the following parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • t1/2: Terminal half-life.

  • CL: Clearance.

  • Vdss: Volume of distribution at steady state.

  • F%: Oral bioavailability, calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

Part 3: Data Presentation and Visualization

Clear and concise presentation of pharmacokinetic data is crucial for interpretation and decision-making.

Table 1: Hypothetical In Vitro ADME Profile of Cycloheptyl (4-chloro-3-fluorophenyl)methanol
ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest1/2 = 45 minModerate metabolic stability
CLint = 34 µL/min/mg
Plasma Protein Binding Human Plasma (RED)% Unbound (fu) = 2.5%High plasma protein binding
CYP Inhibition Recombinant Human CYPsIC50 > 10 µMLow potential for CYP inhibition
(CYP1A2, 2C9, 2C19, 2D6, 3A4)
Table 2: Hypothetical Pharmacokinetic Parameters of Cycloheptyl (4-chloro-3-fluorophenyl)methanol in Rats
ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 450280
Tmax (h) 0.0831.0
AUC(0-inf) (ng*h/mL) 9802150
t1/2 (h) 3.54.1
CL (mL/min/kg) 17.0-
Vdss (L/kg) 4.8-
F (%) -44

Visualizing the Workflow

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetic Study cluster_decision Decision Making Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Lead_Optimization Lead Optimization Metabolic_Stability->Lead_Optimization PPB Plasma Protein Binding (RED Assay) PPB->Lead_Optimization CYP_Inhibition CYP450 Inhibition (IC50 Determination) CYP_Inhibition->Lead_Optimization Dosing Dosing (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Candidate_Selection Candidate Selection PK_Analysis->Candidate_Selection Lead_Optimization->Dosing

Sources

Method

Application Notes and Protocols for the Crystallization of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Abstract This comprehensive guide provides detailed application notes and robust protocols for the crystallization of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. Recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the crystallization of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of a compound's solid-state properties on its downstream processability, bioavailability, and stability, this document offers a strategic approach to obtaining high-purity crystalline material.[1] We delve into the foundational principles of crystallization, followed by systematic protocols for solvent screening and the application of cooling, anti-solvent, and vapor diffusion crystallization techniques. Furthermore, this guide emphasizes the importance of thorough characterization of the resulting crystalline forms to ensure the desired polymorphic and purity profile is achieved, thereby establishing a self-validating system for reproducible results.

Introduction: The Critical Role of Crystallization

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a structurally complex organic molecule with significant potential as a building block in the development of novel therapeutic agents. As with many active pharmaceutical ingredients (APIs) and their intermediates, controlling the solid-state form is paramount.[1] The crystallization process is not merely a purification step but a critical determinant of the final product's physicochemical properties, including its melting point, solubility, and dissolution rate, which in turn influence its manufacturability and biological performance.[2] The presence of halogen substituents (chlorine and fluorine) on the phenyl ring can influence intermolecular interactions and potentially lead to polymorphism, the existence of multiple crystalline forms with different arrangements of molecules in the crystal lattice.[3][4] Each polymorph can exhibit distinct physical properties, making the selection and consistent production of the desired form a crucial aspect of drug development.[5]

This guide is designed to provide researchers, scientists, and drug development professionals with the expertise to navigate the challenges associated with the crystallization of this specific molecule and to develop robust, scalable, and reproducible crystallization processes.

Physicochemical Properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

A thorough understanding of the physicochemical properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol is the cornerstone of developing effective crystallization strategies. The molecule's structure, featuring a bulky non-polar cycloheptyl group, a substituted aromatic ring, and a polar methanol group, dictates its solubility behavior and interaction with various solvents.

PropertyValue (Estimated)Source
Molecular Formula C₁₄H₁₈ClFO[6]
Molecular Weight 256.74 g/mol [6]
Melting Point 80-100 °C[6]
Boiling Point 340-360 °C[6]
Density ~1.18–1.22 g/cm³[6]
Solubility Low in water; soluble in organic solvents.[6]

The presence of the polar hydroxyl group suggests potential for hydrogen bonding, while the halogenated phenyl ring can participate in various non-covalent interactions, including halogen bonding and π-π stacking, which can influence crystal packing.[3][4] The overall hydrophobic nature of the molecule indicates that it will be more soluble in organic solvents than in water.

Strategic Approach to Crystallization

A successful crystallization process is a balance of thermodynamics and kinetics. The primary goal is to create a supersaturated solution from which the target molecule will selectively crystallize, leaving impurities behind in the solution. The general workflow for developing a crystallization protocol is as follows:

Crystallization_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Physicochemical Characterization B Solvent Screening A->B informs C Select Crystallization Technique B->C guides D Optimize Parameters (Temp, Conc, Rate) C->D E Isolate & Dry Crystals D->E F Characterize Crystalline Form (PXRD, DSC, Microscopy) E->F F->C Iterate if necessary

Figure 1: General workflow for developing a crystallization protocol.
Systematic Solvent Screening

The choice of solvent is the most critical factor in a crystallization process.[1] An ideal solvent should exhibit a significant difference in the solute's solubility at high and low temperatures for cooling crystallization, or there should be a readily available and miscible anti-solvent for anti-solvent crystallization. A systematic screening of a diverse range of solvents is highly recommended.

Protocol 1: Solvent Screening

  • Solvent Selection: Choose a range of solvents with varying polarities and chemical functionalities. A suggested list is provided in Table 2.

  • Sample Preparation: Place a small, known amount (e.g., 10-20 mg) of Cycloheptyl (4-chloro-3-fluorophenyl)methanol into separate small vials.

  • Solvent Addition: Add a small volume (e.g., 0.1 mL) of a solvent to each vial at ambient temperature.

  • Observation at Ambient Temperature: Vigorously stir or sonicate the vials. Observe if the solid dissolves completely. If it dissolves, the compound is likely too soluble in that solvent at room temperature for it to be a good single-solvent for cooling crystallization.

  • Heating: For solvents in which the compound is not fully soluble at ambient temperature, gradually heat the vial while stirring. Observe the temperature at which the solid completely dissolves. A good solvent for cooling crystallization will dissolve the compound at an elevated temperature but not at room temperature.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation. The quality and quantity of the crystals should be noted.

  • Anti-Solvent Potential: For solvents in which the compound is highly soluble at room temperature, consider them as the "solvent" in an anti-solvent system. The "anti-solvent" would be a solvent in which the compound is poorly soluble.

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Notes
Alcohols Methanol, Ethanol, Isopropanol5.1, 4.3, 3.965, 78, 82Can form hydrogen bonds.
Ketones Acetone, Methyl Ethyl Ketone5.1, 4.756, 80Good for dissolving a range of polarities.
Esters Ethyl Acetate, Isopropyl Acetate4.4, 4.277, 89Medium polarity.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF4.0, 3.066, 80Can be good solvents but may form peroxides.
Hydrocarbons Heptane, Toluene, Cyclohexane0.1, 2.4, 0.298, 111, 81Non-polar, often used as anti-solvents.
Halogenated Dichloromethane (DCM)3.140Good solvent, but has environmental concerns.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)5.8, 6.482, 153High polarity.

Table 2: Suggested Solvents for Screening. Data compiled from various sources.[7][8][9]

Crystallization Protocols

Based on the results of the solvent screening, one or more of the following crystallization techniques can be employed.

Cooling Crystallization

This is the most common technique and is suitable when the solubility of the compound is moderately low at room temperature but increases significantly with temperature.

Protocol 2: Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude Cycloheptyl (4-chloro-3-fluorophenyl)methanol in the minimum amount of the chosen hot solvent. Ensure all solid material is dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Cooling_Crystallization A Dissolve in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B C Cool in Ice Bath B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F

Figure 2: Workflow for cooling crystallization.
Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude Cycloheptyl (4-chloro-3-fluorophenyl)methanol in a minimum amount of the "solvent" at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution while stirring. The addition should be dropwise to control the rate of precipitation and promote crystal growth over amorphous precipitation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation). You may need to scratch the inside of the flask with a glass rod to induce crystallization.

  • Equilibration: Allow the mixture to stir for a period to allow for complete crystallization and to ensure the system reaches equilibrium.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for washing.

AntiSolvent_Crystallization A Dissolve in 'Good' Solvent B Slowly Add 'Poor' Solvent (Anti-solvent) A->B C Induce Crystallization (Cloud Point) B->C D Equilibrate C->D E Isolate, Wash, Dry D->E

Figure 3: Workflow for anti-solvent crystallization.
Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals for X-ray diffraction analysis, but it can also be adapted for small-scale crystallization.

Protocol 4: Vapor Diffusion

  • Preparation: Dissolve the Cycloheptyl (4-chloro-3-fluorophenyl)methanol in a small amount of a relatively non-volatile solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a more volatile anti-solvent in which the compound is insoluble.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solvent in the smaller vial, gradually decreasing the solubility of the compound and inducing crystallization.

  • Crystal Growth: Allow the setup to remain undisturbed for several hours to days, depending on the solvents used, until suitable crystals have formed.

  • Isolation: Carefully remove the small vial and isolate the crystals.

Characterization of Crystalline Material: A Self-Validating System

Obtaining crystals is only part of the process. To ensure the quality and consistency of the crystalline product, a thorough characterization is essential.[5][10][11] This step validates the success of the crystallization protocol and provides critical data for any downstream applications.

TechniqueInformation Obtained
Visual and Microscopic Examination Crystal habit (shape), size, and presence of agglomerates.
Melting Point Analysis A sharp melting point is indicative of high purity. A broad melting range may suggest the presence of impurities or multiple polymorphic forms.
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystalline form. It is the primary tool for identifying and distinguishing between polymorphs.[5][11]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting and polymorphic transformations. It provides information on the melting point, heat of fusion, and the relative stability of different polymorphs.[10]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates.[11]
Spectroscopic Methods (FTIR, Raman) Can be used to differentiate between polymorphs based on differences in their vibrational spectra.[11]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated; compound is too soluble.Evaporate some of the solvent; add more anti-solvent; cool to a lower temperature; try a different solvent system.
Oiling out The compound's solubility is exceeded at a temperature above its melting point in the solvent system; cooling is too rapid.Use a more dilute solution; cool more slowly; use a solvent with a lower boiling point; add a seed crystal.
Poor crystal quality (small, needle-like) Nucleation is too rapid.Cool the solution more slowly; reduce the level of supersaturation.
Low yield The compound has significant solubility in the cold solvent.Use a different solvent system where the solubility at low temperature is lower; cool to a lower temperature.

Conclusion

The crystallization of Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a critical process that requires a systematic and well-informed approach. By understanding the physicochemical properties of the molecule and employing a strategic solvent screening process, researchers can select the most appropriate crystallization technique—be it cooling, anti-solvent addition, or vapor diffusion—to obtain a high-purity crystalline product. The importance of thorough characterization of the final crystalline form cannot be overstated, as it provides the necessary validation of the process and ensures the desired solid-state properties for future applications in drug development. The protocols and guidelines presented in this document are intended to serve as a robust starting point for the development of optimized and reproducible crystallization procedures.

References

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • ACS Omega. (2022). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Retrieved from [Link]

  • SlideShare. (n.d.). Polymorph Screening in Drug Delelopment.pptx. Retrieved from [Link]

  • PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Specialized Solid Form Screening Techniques. Retrieved from [Link]

  • Improved Pharma. (2021). Polymorph Screening Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Machine Learning Methods to Improve Crystallization through the Prediction of Solute–Solvent Interactions. Retrieved from [Link]

  • Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • APC. (2020). How to choose a solvent & design a crystallization faster?. Retrieved from [Link]

  • PubChem. (n.d.). Cycloheptyl-(4-fluoro-3-methylphenyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposal for the crystallization mechanism of para‐chloro‐substituted benzyl alcohol. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • CrystEngComm. (2021). Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9-Anthracenecarboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Retrieved from [Link]

  • PMC. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.
  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • IUPAC. (n.d.). International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Cycloheptyl (4-chloro-3-fluorophenyl)methanol as a Key Synthetic Intermediate

Abstract This guide provides a comprehensive technical overview of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, a pivotal intermediate in contemporary medicinal chemistry. Its significance lies primarily in its role as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, a pivotal intermediate in contemporary medicinal chemistry. Its significance lies primarily in its role as a structural precursor for the development of orally bioavailable small-molecule therapeutics, most notably Glucagon-like peptide-1 receptor (GLP-1R) agonists such as Danuglipron (PF-06882961)[1][2][3][4][5]. We present a detailed, field-proven protocol for its synthesis via a Grignard reaction pathway, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield. This document covers physicochemical properties, safety, detailed synthesis and characterization protocols, and its application context, designed to equip researchers in drug discovery and process development with the necessary knowledge for its effective utilization.

Introduction: A Gateway to Novel Therapeutics

The pursuit of orally active small-molecule agonists for challenging targets like the GLP-1 receptor represents a major frontier in drug discovery[2][6]. Peptide-based agonists have demonstrated significant therapeutic value but are limited by their requirement for injection[6]. The development of compounds like Danuglipron showcases the potential of small molecules to overcome this limitation[1][5]. At the heart of Danuglipron's synthesis is the strategic incorporation of a uniquely substituted cycloheptyl methanol moiety.

Cycloheptyl (4-chloro-3-fluorophenyl)methanol serves as this critical building block. The cycloheptyl group provides specific steric and conformational properties, while the electronically distinct 4-chloro-3-fluorophenyl ring is engineered for precise interactions within the receptor binding pocket. This application note demystifies the synthesis of this high-value intermediate, providing a robust and scalable laboratory protocol.

Physicochemical Properties & Reagent Safety

A thorough understanding of the physical properties and hazards of all materials is a prerequisite for safe and successful synthesis.

Properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

The following properties are based on calculations and data from structurally analogous compounds.

PropertyAnticipated ValueSource / Rationale
Molecular Formula C₁₄H₁₈ClFO-
Molecular Weight 272.74 g/mol -
Appearance Off-white to pale yellow solidBased on analogous structures
Boiling Point ~340–360°C (estimated)[7]
Melting Point ~80–100°C (purity dependent)[7]
Solubility Low in water; Soluble in THF, DCM, Methanol[7]
Key Reagent Handling and Safety
  • Cycloheptyl Bromide (C₇H₁₃Br): A combustible, light-yellow liquid with a pungent odor[8]. It should be handled in a well-ventilated fume hood, away from heat and ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye contact[8].

  • 4-Chloro-3-fluorobenzaldehyde (C₇H₄ClFO): Causes skin and serious eye irritation and may cause respiratory irritation[9]. Avoid inhalation of dust and ensure handling in a fume hood. Standard PPE is required.

  • Magnesium Turnings (Mg): High-purity magnesium is critical for Grignard reactions[10][11]. It is a flammable solid. Keep away from moisture, as it can react to produce flammable hydrogen gas. The large surface area of turnings is ideal for initiating the reaction[10].

  • Tetrahydrofuran (THF): A highly flammable and volatile liquid[12][13]. Its vapors can form explosive mixtures with air, and it can form explosive peroxides upon prolonged exposure to air and light[12][14]. Always use anhydrous THF from a sealed container, preferably under an inert atmosphere. Store away from ignition sources[13].

Synthetic Pathway: The Grignard Approach

The most direct and reliable method for synthesizing Cycloheptyl (4-chloro-3-fluorophenyl)methanol is the nucleophilic addition of a cycloheptyl Grignard reagent to 4-chloro-3-fluorobenzaldehyde. This two-stage process is outlined below.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Workup A Cycloheptyl Bromide C Cycloheptylmagnesium Bromide (Grignard Reagent) A->C Anhydrous THF, Iodine (cat.) B Magnesium Turnings B->C E Alkoxide Intermediate C->E Addition in Anhydrous THF D 4-Chloro-3-fluorobenzaldehyde D->E F Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Final Product) E->F Aqueous NH₄Cl (Workup)

Diagram 1: Overall synthetic workflow for the target intermediate.

Detailed Experimental Protocols

Causality Statement: The success of a Grignard reaction is critically dependent on the exclusion of atmospheric moisture and protic contaminants. All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere), and all reagents and solvents must be anhydrous[15][16].

Protocol 4.1: Preparation of Cycloheptylmagnesium Bromide

This protocol details the formation of the crucial organometallic nucleophile.

ParameterValueRationale
Equivalents
Mg Turnings1.2 eq.A slight excess ensures complete consumption of the alkyl halide.
Cycloheptyl Bromide1.0 eq.Limiting reagent.
Reagents Amount (for 10g scale) Notes
Mg Turnings2.0 g (82.3 mmol)Must be high purity for Grignard reactions.
Iodine (I₂)1-2 small crystalsActs as a chemical activator, etching the passivating oxide layer on the Mg surface to expose fresh metal[16][17].
Anhydrous THF60 mLTHF is an excellent solvent that solvates the Grignard reagent, preventing precipitation and maintaining its reactivity[12][18].
Cycloheptyl Bromide10.0 mL (12.1 g, 68.6 mmol)Should be added slowly to control the exothermic reaction.

Procedure:

  • Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap the condenser and dropping funnel with rubber septa. Purge the entire system with a steady stream of dry nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Magnesium Activation: Add the magnesium turnings and iodine crystals to the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed[15]. This process activates the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cycloheptyl bromide in 30 mL of anhydrous THF. Add ~2-3 mL of this solution to the magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when the brown iodine color fades and gentle bubbling is observed from the magnesium surface. The solution may become cloudy and warm. If the reaction does not start, gentle warming or crushing the magnesium turnings with a dry glass rod may be necessary[17].

  • Grignard Formation: Once initiated, add the remaining cycloheptyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, moderate it with a cool water bath[15].

  • Completion: After the addition is complete, stir the resulting grey/brown solution at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent is now ready for the next step.

G cluster_Mg Mg Surface cluster_Reaction Mg Mg(s) RMgBr R-MgBr (Grignard Reagent) Mg->RMgBr MgO MgO (passivating layer) I2 I₂ (activator) I2->MgO Etches oxide layer RBr R-Br (Cycloheptyl Bromide) RBr->Mg Inserts into C-Br bond

Diagram 2: Activation of Magnesium for Grignard reagent formation.

Protocol 4.2: Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

This protocol describes the nucleophilic attack of the Grignard reagent on the aldehyde carbonyl.

Procedure:

  • Aldehyde Preparation: In a separate dry flask, dissolve 4-chloro-3-fluorobenzaldehyde (10.9 g, 68.6 mmol, 1.0 eq.) in 40 mL of anhydrous THF.

  • Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30-45 minutes. The key is to maintain the reaction temperature below 10 °C to minimize side reactions, such as Wurtz coupling[15].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Workup): Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously add 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. NH₄Cl is a weak acid, sufficient to protonate the alkoxide intermediate without causing potential acid-catalyzed side reactions. This will quench any unreacted Grignard reagent and precipitate magnesium salts.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake well. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or waxy solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a white or off-white solid.

Characterization and Data Analysis

Validation of the final product's identity and purity is essential.

Technique Expected Observations
¹H NMR Aromatic protons: Doublets and triplets between δ 7.2–7.8 ppm. Methanol proton (-CHOH): Broad singlet, exchangeable with D₂O. Carbinol proton (-CHOH): A doublet around δ 4.5-5.0 ppm. Cycloheptyl protons: A complex series of multiplets between δ 1.2–2.0 ppm[7].
¹³C NMR Aromatic carbons: Peaks in the δ 110-160 ppm range, showing C-F coupling. Carbinol carbon (-CHOH): Peak around δ 70-80 ppm. Cycloheptyl carbons: Peaks in the aliphatic region δ 25-45 ppm[7].
Mass Spec (MS) The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight (272.74), showing the characteristic isotopic pattern for a chlorine-containing compound.
Yield 65-80% (based on aldehyde)

Application in the Synthesis of GLP-1R Agonists

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is not the final therapeutic agent but a key fragment. The next step in a synthetic sequence, such as for Danuglipron, typically involves converting the secondary alcohol into a good leaving group (e.g., a mesylate or tosylate) or directly substituting it under Mitsunobu conditions. This functionalized intermediate is then coupled with the rest of the target molecule.

G A Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Product from Protocol 4.2) B Activated Intermediate (e.g., Mesylate, R-OMs) A->B Activation (e.g., MsCl, TEA) D Final Coupled Structure (Precursor to GLP-1R Agonist) B->D Nucleophilic Substitution (SN2) C Core Nucleophile (e.g., Amine Fragment of Danuglipron) C->D

Diagram 3: Application pathway of the synthesized alcohol intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure alkyl halide.1. Ensure all glassware is oven-dried and solvent is anhydrous. 2. Add a crystal of iodine, 1,2-dibromoethane, or gently crush the Mg turnings[17]. 3. Use freshly distilled or high-purity starting material.
Low yield of the desired alcohol. 1. Grignard reagent quenched by moisture or acidic protons. 2. Incomplete reaction.1. Maintain a rigorous inert atmosphere throughout the reaction. 2. Extend reaction time and monitor by TLC.
Formation of biphenyl byproduct (R-R). Wurtz coupling, favored by high halide concentration and temperature.Add the alkyl halide solution slowly during Grignard formation to keep its concentration low[15]. Avoid unnecessarily high temperatures.
Oily product that won't crystallize. 1. Residual solvent. 2. Presence of impurities.1. Dry thoroughly under high vacuum. 2. Re-purify using column chromatography or attempt crystallization from a different solvent system (e.g., hexane/ether).

References

  • Fisher Scientific. (2025).
  • Pentaphos Industries. (2025). Why Magnesium Turnings are Crucial in Grignard Reactions.
  • Monarch Chemicals. (2025). Understanding Tetrahydrofuran: Properties, Safety, and Industrial Significance.
  • Thermo Fisher Scientific. (2025).
  • ChemSafety. (2025). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • ResearchGate. (2014).
  • Lee, H. Y., et al. (2016). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. PMC.
  • Sigma-Aldrich. (n.d.). Magnesium turnings acc. to Grignard for synthesis.
  • Lab Alley. (n.d.). Magnesium Metal Turnings Grignard, Reagent Grade.
  • Mitsubishi Chemical Corpor
  • Hendrick, C. E., et al. (2022). Synthesis of Danuglipron: An Orally Available GLP-1R Agonist. Thieme.
  • American Chemical Society. (n.d.). Discovery and synthesis of danuglipron (PF-06882961)
  • University of Missouri–St. Louis. (n.d.). Tetrahydrofuran Solvent Properties.
  • ECHA. (n.d.). Chemical label 4-Chloro-3-fluorobenzaldehyde.
  • Wellcome Centre for Anti-Infectives Research. (2023).
  • VulcanChem. (n.d.). Cycloheptyl (4-chloro-3-fluorophenyl)methanol for sale.
  • MedChemExpress. (n.d.). Danuglipron (PF-06882961).
  • Drug Hunter. (n.d.). Danuglipron (PF-06882961): An Oral GLP-1R Class B GPCR Agonist.
  • Selleck Chemicals. (n.d.). Danuglipron (PF-06882961).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Case ID: CYC-CFP-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yield issues in the synthesis of Cycloheptyl (4-chloro-3-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CYC-CFP-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues in the synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol . This secondary alcohol is a critical intermediate, likely for kinase inhibitor or fungicide scaffolds. The steric bulk of the cycloheptyl ring, combined with the electronic deactivation of the halogenated aromatic ring, creates a "perfect storm" for stalled reactions and side-product formation.

This guide treats your synthesis as a system to be debugged. We will analyze the two primary synthetic routes, identify the failure points (bugs), and provide validated patches (protocols) to restore high yields.

Module 1: Diagnostic & Strategy Selection

Before troubleshooting the flask, we must troubleshoot the route. There are two logical disconnections for this molecule.

Route Analysis
  • Route A (The Intuitive Path): Cycloheptylmagnesium bromide + 4-chloro-3-fluorobenzaldehyde.

    • The Bug: Secondary alkyl halides (cycloheptyl bromide) are prone to Wurtz coupling (homodimerization) and

      
      -hydride elimination  during Grignard formation. This is the most common cause of low yields (<40%).
      
  • Route B (The "Pro" Path): (4-chloro-3-fluorophenyl)magnesium bromide + Cycloheptanecarbaldehyde.

    • The Fix: Aryl Grignards are generally easier to form cleanly than secondary alkyl Grignards. However, the halogenated ring requires temperature control to prevent benzyne formation (though 4-Cl-3-F is relatively stable compared to bromo-analogs).

Decision Tree: Which Route are you running?

SynthesisStrategy Start Select Synthesis Route RouteA Route A: Cycloheptyl-MgBr + Ar-CHO Start->RouteA RouteB Route B: Ar-MgBr + Cycloheptyl-CHO Start->RouteB IssueA Issue: Low Yield / Dimerization RouteA->IssueA Common Failure IssueB Issue: Sluggish Initiation RouteB->IssueB Common Failure SolA Solution: Knochel's Turbo Grignard (iPrMgCl·LiCl) IssueA->SolA SolB Solution: Iodine Activation + Low Temp (-20°C) IssueB->SolB

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on failure modes.

Module 2: Troubleshooting Guide (Route A Focus)

Most researchers start with Route A because the aldehyde is cheaper. If you are committed to this route, here are the specific fixes.

Ticket #001: The Grignard Won't Initiate

Symptom: You added Mg and Cycloheptyl bromide, but the ether isn't boiling. Root Cause: The oxide layer on the Magnesium is preventing reaction; Cycloheptyl bromide is sterically hindered and slow to react. The Fix:

  • Mechanical Activation: Dry stir the Mg turnings under Argon for 30 mins to crush the oxide layer.

  • Chemical Activation: Add a single crystal of Iodine (

    
    ) .[1] Heat with a heat gun until violet vapors appear.[1]
    
  • Entrainment: If it still fails, add 2-3 drops of 1,2-dibromoethane . This reacts instantly with Mg, cleaning the surface and generating heat to kickstart your cycloheptyl reaction [1].

Ticket #002: Low Yield due to Homocoupling (The "Grease" Problem)

Symptom: NMR shows a large aliphatic impurity (bicycloheptyl) and low product yield. Root Cause: Wurtz coupling.


. This happens when the concentration of organic halide is too high near the Mg surface.
The Fix: 
  • Dilution is Key: Increase solvent volume.

  • Slow Addition: The cycloheptyl bromide must be added dropwise over 1-2 hours. The reaction must be starved of the bromide so it reacts with Mg, not the formed Grignard.

  • Temperature: Keep the Grignard formation at a gentle reflux (controlled), but cool to 0°C before adding the aldehyde.

Ticket #003: The "Stalled" Addition

Symptom: Grignard formed, aldehyde added, but TLC shows unreacted aldehyde after 4 hours. Root Cause: Steric hindrance. The bulky cycloheptyl group struggles to attack the carbonyl. The Fix: Lanthanide Salt Additives. Add 1.0 equiv of anhydrous


  to the Grignard solution before adding the aldehyde. This breaks up Grignard aggregates and activates the carbonyl, significantly accelerating addition to hindered electrophiles [2].

Module 3: Optimized Protocol (The "Gold Standard")

If Route A is failing, switch to Route B using this optimized protocol. It leverages the stability of the aryl ring to create a cleaner nucleophile.

Materials
  • Substrate: 1-bromo-4-chloro-3-fluorobenzene (Commercial)

  • Electrophile: Cycloheptanecarbaldehyde

  • Reagent: Isopropylmagnesium chloride - Lithium Chloride complex (Turbo Grignard ) [3].

Step-by-Step Workflow
  • Magnesium-Halogen Exchange (The Safer Way):

    • Why: Making the Grignard from Mg metal and the aryl bromide can be dangerous or sluggish. Using Turbo Grignard allows exchange at low temp, preserving the Cl/F substituents.

    • Step: Dissolve 1-bromo-4-chloro-3-fluorobenzene (1.0 equiv) in anhydrous THF at -15°C .

    • Step: Add

      
       (1.1 equiv) dropwise. Stir for 1 hour at -15°C.
      
    • Check: Quench a small aliquot with

      
      . Check GC/NMR for deuterated arene to confirm exchange >95%.
      
  • Electrophile Addition:

    • Step: Cool the solution to -20°C .

    • Step: Add Cycloheptanecarbaldehyde (1.2 equiv) dissolved in THF slowly.

    • Note: The lower temperature prevents the aryl Grignard from attacking the Cl/F positions on a neighboring ring (benzyne pathway).

  • Quench & Workup:

    • Step: Quench with Saturated

      
      .
      
    • Step: Extract with EtOAc. Wash with Brine.

    • Purification: The main impurity will be the unreacted aldehyde. This secondary alcohol usually separates well on Silica using a Hexane/EtOAc gradient (Start 95:5).

Quantitative Comparison of Methods
ParameterTraditional Route AOptimized Route B (Turbo)
Primary Reagent Cycloheptyl-Br + MgAr-Br + iPrMgCl·LiCl
Main Impurity Bicycloheptyl (Dimer)Isopropyl-adducts (Minimal)
Temp Control Reflux requiredLow Temp (-20°C)
Typical Yield 35 - 50%75 - 88%
Safety Profile Moderate (Exotherm risk)High (Controlled exchange)

Module 4: FAQ (Field Issues)

Q: Can I use the Chloride instead of the Bromide for the aryl ring? A: No. Magnesium insertion into Aryl-Chlorides is extremely difficult without specialized catalysts (like


). Stick to the Aryl-Bromide or Aryl-Iodide.[2]

Q: My product is an oil and won't crystallize. How do I purify it? A: These "greasy" cycloheptyl alcohols often resist crystallization.

  • High Vacuum: Ensure all solvent is removed (1 mbar for 4 hours).

  • Derivatization: If purity is critical for analysis, convert a small sample to the p-nitrobenzoate ester , which usually crystallizes sharply.

Q: I see a spot on TLC that moves just above my product. A: This is likely the Ketone (Cycloheptyl (4-chloro-3-fluorophenyl)methanone). It forms if your quench was oxidative or if air got into the flask. Ensure you are under a strict Nitrogen/Argon balloon.[1]

References

  • Org. Synth. 1981, 60, 53. Preparation of Grignard Reagents: Activation Methods.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • BenchChem Technical Guides. Grignard Reaction with 4-Fluorobenzaldehyde: Protocols and Troubleshooting.

  • Sigma-Aldrich Technical Bulletin. Grignard Reagents: Preparation and Safety.

Sources

Optimization

Technical Support Center: Purification of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Status: Active Ticket ID: PUR-CH7-BENZ-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 24, 2023 Executive Summary & Molecular Profile Welcome to the technical support hub for Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-CH7-BENZ-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 24, 2023

Executive Summary & Molecular Profile

Welcome to the technical support hub for Cycloheptyl (4-chloro-3-fluorophenyl)methanol . This guide addresses the specific purification challenges associated with this intermediate. Unlike simple aromatic alcohols, this molecule presents a "perfect storm" of purification difficulties due to three conflicting structural features:

  • The Cycloheptyl Ring: Introduces significant lipophilicity and conformational flexibility, leading to "oiling out" during crystallization.

  • The Benzylic Alcohol: Susceptible to acid-catalyzed dehydration (E1 mechanism) on standard silica gel.

  • The Halogenated Arene: The 3-Fluoro-4-Chloro substitution pattern creates a specific electronic environment that affects solubility and retention times.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDescriptionImplication for Purification
State Viscous Oil / Low MP SolidDifficult to crystallize; often requires seeding.
Lipophilicity (LogP) High (~4.0 - 4.5)Strong retention on C18; weak retention on Silica.
Chirality 1 Chiral CenterSynthesized as racemate; requires chiral resolution.[1]
Stability Acid SensitiveDehydrates to styrene derivative on acidic stationary phases.

Troubleshooting Guides (Q&A)

Module A: Chromatography & Stability

User Report: "I purified my crude reaction mixture on a standard silica column (Hexane/EtOAc). The main peak tailed significantly, and I isolated a new non-polar impurity that wasn't in the crude NMR."

Diagnosis: You are likely experiencing On-Column Dehydration . Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups. Secondary benzylic alcohols are prone to E1 elimination to form the corresponding alkene (styrene derivative), especially when the separation is slow.

The Fix: Base-Deactivation of Silica Do not use untreated silica. You must neutralize the acidic sites.

  • Protocol:

    • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.

    • Mobile Phase: Maintain 0.1% TEA in the eluent during the run.

    • Loading: Load the sample as a liquid injection (DCM) or adsorbed onto neutral alumina, not silica.

Visualizing the Dehydration Pathway:

DehydrationPathway cluster_prevention PREVENTION STRATEGY Alcohol Benzylic Alcohol (Target) Carbocation Benzylic Carbocation (Intermediate) Alcohol->Carbocation Protonation & -H2O Silica Acidic Silica Surface (Silanol Groups) Silica->Alcohol Catalysis Alkene Styrene Impurity (Dehydration Product) Carbocation->Alkene -H+ (Elimination) Base Add 1% Triethylamine (Neutralizes Silanols) Base->Silica Blocks Acid Sites

Figure 1: Mechanism of acid-catalyzed dehydration on silica gel and the neutralization strategy.

Module B: Crystallization Challenges

User Report: "I tried recrystallizing from hot Ethanol/Water. The solution turned cloudy, but instead of crystals, a gummy oil separated at the bottom."

Diagnosis: This is the "Oiling Out" phenomenon. The cycloheptyl ring is highly flexible (entropy-rich). When the compound precipitates too fast, molecules aggregate in a disordered liquid state rather than organizing into a crystal lattice. The melting point is likely near room temperature, exacerbating this.

The Fix: Controlled Supersaturation & Seeding Avoid "crash" crystallization. You need a slow reduction in solubility.

  • Recommended Solvent System: Heptane / Isopropyl Acetate (IPAc) or Pentane / Diethyl Ether . Avoid water/alcohol mixtures as they often force rapid phase separation due to the "hydrophobic effect" of the cycloheptyl ring.

  • Protocol:

    • Dissolve crude oil in minimum IPAc (1 volume) at 40°C.

    • Slowly add Heptane (3 volumes) dropwise until faint turbidity persists.

    • CRITICAL STEP: Add a seed crystal (if available) or scratch the glass surface.

    • Cool slowly to 0°C over 4 hours (10°C/hour ramp).

    • If oil forms, reheat to redissolve and repeat with slower cooling.

Module C: Enantiomeric Separation (Chiral Purity)

User Report: "I need to separate the enantiomers. Normal Phase Chiral HPLC is giving me broad peaks and high backpressure due to the viscosity of the sample."

Diagnosis: HPLC limitations with Lipophilic Cycloalkyls. Large cycloalkyl groups increase solution viscosity and decrease diffusion coefficients, leading to poor mass transfer in liquid chromatography (Van Deemter broadening).

The Fix: Supercritical Fluid Chromatography (SFC) SFC is the "Gold Standard" for this class of molecules. Supercritical CO₂ has the diffusivity of a gas but the solvating power of a liquid, penetrating the "greasy" cycloheptyl structure efficiently.

SFC Screening Protocol:

ParameterConditionReason
Mobile Phase A CO₂ (100 bar backpressure)Low viscosity main carrier.
Co-Solvent (B) MeOH or EtOH (10-20%)Solubilizes the polar hydroxyl group.
Additive 0.1% IsopropylamineSharpens peaks for basic/neutral compounds.
Columns to Screen 1. Amylose tris(3,5-dimethylphenylcarbamate)2. Cellulose tris(3,5-dichlorophenylcarbamate)"Chlorinated" cellulose phases often interact well with the Cl/F on your phenyl ring.

SFC Workflow Diagram:

SFC_Workflow cluster_columns Recommended Stationary Phases Start Racemic Mixture Screen Primary Screen: 4 Columns x 2 Co-solvents Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision ScaleUp Prep SFC Scale-Up (Stack Injections) Decision->ScaleUp Yes Optimize Optimize Gradient & Temperature Decision->Optimize No Optimize->Decision Col1 Amylose-1 (AD-H equivalent) Col2 Cellulose-2 (OD-H equivalent) Col3 Cellulose-4 (Chlorinated)

Figure 2: Strategic workflow for chiral method development using SFC.

References

  • Silica Gel Acidity & Dehydration

    • Mechanism:[2][3][4] Secondary benzylic alcohols undergo dehydration on silica gel due to acidic silanol groups.

    • Source:Journal of the Chemical Society, Perkin Transactions 1. "Dehydration of alcohols catalysed by metallic sulphates supported on silica gel."[5]

  • SFC vs.

    • Comparison: SFC provides superior resolution for lipophilic pharmaceutical intermediates due to higher diffusivity and lower viscosity compared to NPLC.
    • Source:Journal of Chromatography A.
  • Crystallization of Lipophilic Compounds

    • Oiling Out: Guidelines for preventing oiling out in compounds with flexible alkyl chains (like cycloheptyl) using controlled cooling and seeding.
    • Source:Organic Process Research & Development.
  • Synthesis Context (Analogous Structures)

    • Methodology: Grignard addition to cycloalkanones to form tertiary/secondary alcohols.
    • Source:Organic Syntheses.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Cycloheptyl (4-chloro-3-fluorophenyl)methanol before handling.

Sources

Troubleshooting

Technical Support Center: Cycloheptyl (4-chloro-3-fluorophenyl)methanol Stability Profiling

Executive Summary: Molecule Stability Profile Compound: Cycloheptyl (4-chloro-3-fluorophenyl)methanol Class: Secondary Benzylic Alcohol / Halogenated Aromatic Critical Pharmacophore: The benzylic alcohol moiety linking a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecule Stability Profile

Compound: Cycloheptyl (4-chloro-3-fluorophenyl)methanol Class: Secondary Benzylic Alcohol / Halogenated Aromatic Critical Pharmacophore: The benzylic alcohol moiety linking a lipophilic cycloheptyl ring and a halogenated phenyl ring.

Stability Dashboard:

Parameter Risk Level Primary Degradant Trigger
Oxidation High Ketone Analog Air, Peroxides, Metal ions
Acid Hydrolysis High Styrenyl Alkene Low pH (<3), Heat
Photolysis Moderate Des-chloro Analog UV Light (300-400 nm)

| Racemization | Moderate | Enantiomer | Acidic/Basic extremes |

Module 1: Oxidative Instability (The "Ghost" Peak)

User Issue

"I am observing a growing impurity at RRT ~1.15 in my HPLC chromatograms after storing the sample in solution for 48 hours. The mass shift is -2 Da."

Technical Diagnosis

You are observing the Oxidative Dehydrogenation of the secondary alcohol to its corresponding ketone: Cycloheptyl (4-chloro-3-fluorophenyl)methanone .

Mechanism: The methine proton at the benzylic position is activated by the adjacent aryl ring. In the presence of dissolved oxygen, trace metal ions (Fe²⁺, Cu²⁺), or radical initiators (impurities in solvents like THF or ethers), this position undergoes hydrogen atom abstraction, leading to the ketone.

Troubleshooting Protocol: Oxidative Stress Test

Goal: Confirm the impurity is the ketone and determine sensitivity to auto-oxidation.

  • Preparation : Prepare a 1 mg/mL solution of the analyte in Acetonitrile/Water (50:50).

  • Stress Condition : Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation : Store at Room Temperature for 4 hours.

  • Analysis : Inject onto HPLC.

    • Success Criteria : If the RRT ~1.15 peak increases significantly and matches the [M-2H] mass spectrum, the pathway is confirmed.

Prevention Strategy
  • Solvents : Use non-peroxide-forming solvents (avoid uninhibited ethers/THF).

  • Storage : Store solid samples under Argon/Nitrogen.

  • Additives : For solution storage, add 0.05% BHT (Butylated hydroxytoluene) as a radical scavenger.

Module 2: Acid-Catalyzed Dehydration (The Styrene Trap)

User Issue

"My purity drops significantly when using 0.1% TFA in the mobile phase. I see a new lipophilic peak eluting much later."

Technical Diagnosis

The compound is undergoing Acid-Catalyzed Dehydration to form 1-(4-chloro-3-fluorophenyl)methylenecycloheptane .

Mechanism:

  • Protonation : The benzylic hydroxyl group accepts a proton (

    
    ).
    
  • Carbocation Formation : Water leaves, generating a resonance-stabilized benzylic carbocation.

  • Elimination : A proton is removed from the adjacent cycloheptyl

    
    -carbon, forming a double bond conjugated with the aromatic ring (a styrene-like system). This conjugation makes the dehydration thermodynamically favorable.
    
Troubleshooting Protocol: pH Stability Mapping

Goal: Determine the safe pH window for processing and analysis.

Table 1: Acid Stress Experimental Matrix

ConditionpHTempTimeExpected Result
0.1 N HCl~1.060°C2 hrsTotal Degradation (>90% Alkene)
10 mM Formic Acid~2.5RT24 hrsPartial Degradation (10-30%)
10 mM Ammonium Acetate~6.5RT24 hrsStable (<1% Degradation)

Actionable Fix: Switch your HPLC additive from TFA (strong acid) to Formic Acid (weaker) or, ideally, use a neutral buffer like Ammonium Acetate if separation permits.

Module 3: Photolytic Dehalogenation

User Issue

"After leaving the sample on the benchtop, I see small impurities with mass [M-34]. Is this a fragmentation artifact?"

Technical Diagnosis

This is likely Photolytic Dechlorination . The [M-34] shift corresponds to the loss of a Chlorine atom (


) and replacement with Hydrogen.

Mechanism: Aryl chlorides are susceptible to homolytic bond cleavage under UV light (especially UVB/UVA). The 4-chloro position is more labile than the 3-fluoro position due to the weaker C-Cl bond energy (~400 kJ/mol) compared to C-F (~485 kJ/mol).

Visualization: Degradation Pathways

DegradationMap Parent Cycloheptyl (4-chloro-3-fluorophenyl)methanol (Parent) Ketone Oxidation Product: Cycloheptyl (4-chloro-3-fluorophenyl)methanone Parent->Ketone Oxidation (Peroxides/Air/Metal Ions) Alkene Dehydration Product: 1-(4-chloro-3-fluorophenyl) methylenecycloheptane Parent->Alkene Acid Hydrolysis (-H2O, pH < 3) DesChloro Photolysis Product: Cycloheptyl (3-fluorophenyl)methanol Parent->DesChloro Photolysis (UV Light, -Cl)

Figure 1: Primary degradation pathways. Blue: Parent; Red: Oxidative; Yellow: Acidic; Green: Photolytic.

Module 4: Analytical Troubleshooting Guide

Decision Tree for Unknown Impurities

TroubleshootingTree Start Unknown Impurity Detected CheckMass Check Mass Shift (Delta Mass) Start->CheckMass M_minus_2 Mass = [M-2]? CheckMass->M_minus_2 Ketone Impurity: Ketone Cause: Oxidation Action: Add Antioxidant/Degas M_minus_2->Ketone Yes M_minus_18 Mass = [M-18]? M_minus_2->M_minus_18 No Alkene Impurity: Alkene Cause: Acidic pH Action: Increase pH > 4.0 M_minus_18->Alkene Yes M_minus_34 Mass = [M-34]? M_minus_18->M_minus_34 No DesCl Impurity: Des-Chloro Cause: Light Exposure Action: Use Amber Glassware M_minus_34->DesCl Yes Unknown Run 2D-NMR / Isolate M_minus_34->Unknown No

Figure 2: Step-by-step logic for identifying impurities based on Mass Spectrometry data.

References

  • International Council for Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • International Council for Harmonisation (ICH) . Photostability Testing of New Drug Substances and Products Q1B. Retrieved from

  • VulcanChem . Cycloheptyl (4-chloro-3-fluorophenyl)methanol Structure and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Cycloheptyl-(4-fluoro-3-methylphenyl)methanol (Structural Analog). Retrieved from

  • BenchChem . Solubility and Stability Profile of Chlorophenyl-cyclohexyl-methanol Analogs. Retrieved from

Optimization

Technical Guide: Resolving Racemic Cycloheptyl (4-chloro-3-fluorophenyl)methanol

The following technical guide details the resolution of racemic Cycloheptyl (4-chloro-3-fluorophenyl)methanol . This protocol is designed for researchers requiring high enantiomeric excess (ee > 99%) for drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the resolution of racemic Cycloheptyl (4-chloro-3-fluorophenyl)methanol . This protocol is designed for researchers requiring high enantiomeric excess (ee > 99%) for drug development applications.

The presence of the bulky cycloheptyl ring combined with the electron-deficient aryl group (4-Cl, 3-F) presents specific steric and electronic challenges. This guide prioritizes Enzymatic Kinetic Resolution (EKR) for scalability and Chiral SFC/HPLC for rapid purification.

Module 1: Enzymatic Kinetic Resolution (Biocatalysis)

Primary Recommendation: Lipase-catalyzed transesterification.[1][2] Rationale: Secondary benzylic alcohols with bulky neighboring groups (like cycloheptyl) are classic substrates for Candida antarctica Lipase B (CAL-B). The enzyme follows Kazlauskas' rule, typically acylating the (


)-enantiomer faster, leaving the (

)-alcohol unreacted.[3]

Standard Protocol:

  • Substrate Loading: Dissolve racemic alcohol (50 mg/mL) in anhydrous Hexane or MTBE .

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents). Vinyl esters drive the equilibrium irreversibly by releasing unstable vinyl alcohol (tautomerizes to acetaldehyde).

  • Catalyst: Add Novozym 435 (immobilized CAL-B) at a 1:1 mass ratio to the substrate.

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor by chiral HPLC every 4 hours. Stop when conversion reaches ~50%.

Troubleshooting Guide (Q&A):

Q: The reaction rate is significantly slower than my cyclohexyl analogues. Why? A: The cycloheptyl ring introduces higher steric hindrance and conformational flexibility compared to a cyclohexyl ring. The active site of CAL-B is deep and narrow; the extra methylene unit in the seven-membered ring can impede substrate binding.

  • Solution 1 (Solvent): Switch from Hexane to Diisopropyl Ether (DIPE) or Toluene . Aromatic solvents sometimes improve the solubility and binding orientation of aryl-substituted substrates.

  • Solution 2 (Enzyme): If CAL-B fails, screen Lipase PS (Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens) . These lipases often accommodate bulkier nucleophiles better than CAL-B.

Q: My conversion stalled at 40%. Should I add more enzyme? A: Stalling often indicates product inhibition or enzyme deactivation by the acetaldehyde byproduct.

  • Action: Do not just add enzyme. First, add molecular sieves (4Å) to scavenge moisture/byproducts. If using vinyl acetate, ensure the system is open or vented to allow acetaldehyde to escape, or switch to Isopropenyl Acetate (releases acetone, which is less deactivating).

Q: How do I separate the resulting ester and alcohol? A: The lipophilicity difference is minimal due to the large cycloheptyl group masking the polar change.

  • Protocol: Use Flash Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Order: The ester (less polar) will elute first; the unreacted alcohol (more polar) elutes second.

Module 2: Preparative Chiral Chromatography (HPLC/SFC)

Primary Recommendation: Supercritical Fluid Chromatography (SFC) with Polysaccharide Columns. Rationale: The molecule is highly lipophilic (LogP ~4.2). Normal Phase HPLC will require large amounts of non-polar solvent. SFC uses CO


, offering better solubility and faster throughput.

Column Screening Strategy: Screen the "Golden Quartet" of chiral stationary phases (CSPs):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)

  • Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., AY)

Standard Conditions (SFC):

  • Mobile Phase: CO

    
     / Methanol (Gradient 5% to 40%).
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Troubleshooting Guide (Q&A):

Q: I see peak splitting or broad shoulders. Is my column failing? A: For compounds with chloro/fluoro-phenyl groups,


-

interactions with the stationary phase can be strong.
  • Fix: Add a modifier to the co-solvent. Add 0.1% Isopropylamine (IPA) or Diethylamine (DEA) to the Methanol. This sharpens peaks for basic/neutral compounds by masking silanol effects, though this alcohol is neutral, the additive often improves mass transfer on coated phases.

Q: The solubility in the mobile phase is poor, causing pressure spikes. A: Cycloheptyl derivatives can crystallize in pure methanol.

  • Fix: Use a mixed co-solvent: Methanol:Dichloromethane (1:1) or Methanol:THF . Note: Ensure your column is "Immobilized" (e.g., CHIRALPAK IA/IB/IC) before using DCM or THF, as these solvents dissolve coated phases (AD-H/OD-H).

Q: Which enantiomer elutes first? A: There is no universal rule for elution order on CSPs. You must determine this empirically. However, on OD-H , the (


)-enantiomer of benzylic alcohols often elutes before the (

)-enantiomer, but the bulky cycloheptyl group can invert this. You must validate with a known standard or Mosher analysis (see Module 3).
Module 3: Analytical Validation (Mosher's Method)

If chiral HPLC standards are unavailable, use chemical derivatization to determine absolute configuration and ee%.

Protocol:

  • React the resolved alcohol with (

    
    )-(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(
    
    
    )-MTPA-Cl]
    .
  • Analyze by

    
    F-NMR  or 
    
    
    
    H-NMR
    .
  • Logic: The diastereomeric esters will have distinct chemical shifts. Integration of the CF

    
     peaks in 
    
    
    
    F-NMR provides the most accurate ee% calculation without requiring baseline separation of the whole molecule.
Visualization: Workflow & Decision Logic

Figure 1: Enzymatic Resolution Workflow A step-by-step pathway from racemate to pure enantiomers.

EKR_Workflow Racemate Racemic Mixture (Cycloheptyl-Ar-OH) Reaction Enzymatic Reaction (CAL-B + Vinyl Acetate) Racemate->Reaction Check Check Conversion (HPLC) Reaction->Check Check->Reaction < 45% Conv. Stop Stop at ~50% Check->Stop 48-52% Conv. Sep Flash Chromatography (Silica Gel) Stop->Sep Prod1 (R)-Acetate (Elutes First) Sep->Prod1 Prod2 (S)-Alcohol (Elutes Second) Sep->Prod2

Figure 2: Troubleshooting Decision Tree Logic for selecting the correct resolution method based on initial results.

Troubleshooting Start Start Resolution Method Method: CAL-B / Hexane Start->Method Result Analyze E-value (Selectivity) Method->Result HighE E > 100 Excellent Result->HighE High Selectivity LowE E < 20 Poor Selectivity Result->LowE Low Selectivity Slow Reaction Slow (>48 hrs) Result->Slow Low Rate Action1 Scale Up HighE->Action1 Action2 Switch Solvent (Try DIPE or Toluene) LowE->Action2 Action3 Switch Enzyme (Try Lipase PS/AK) Slow->Action3 Action4 Abandon Bio Switch to Prep SFC Action2->Action4 If fails

Summary Data Tables

Table 1: Recommended Solvent Systems for CAL-B Resolution Solvent choice critically impacts enzyme activity and enantioselectivity (E-value).

SolventLog PExpected RateExpected SelectivityNotes
Hexane 3.9ModerateHighStandard starting point. May have solubility issues for this substrate.
DIPE 1.9HighHighRecommended. Good balance of solubility and enzyme activity.
MTBE 0.9HighModerateGood solubility, but ether oxygen can compete for enzyme active site.
Toluene 2.7ModerateModerateUse if substrate is insoluble in aliphatic solvents.
THF 0.5LowLowAvoid. Strips essential water from the enzyme.

Table 2: Chiral Column Selection Guide (SFC/HPLC)

Column TypeSelectorSuitability for Topic Molecule
AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)High. Excellent for benzylic alcohols with aromatic substituents.
OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)High. Often complementary to AD. If AD fails, try OD.
IC Cellulose tris(3,5-dichlorophenylcarbamate)Medium. Better for polar functional groups, but worth screening.
Whelk-O 1 Pirkle-type (Synthetic)Low. Generally better for amides/naproxen types, less for neutral alcohols.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry.

  • YMC America. Cost-Effective Chiral Separation by Preparative HPLC.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • PubChem. Cycloheptyl-(4-fluoro-3-methylphenyl)methanol Compound Summary.

  • Sigma-Aldrich. Cycloheptyl(phenyl)methanol Product Information.

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Topic: Troubleshooting low enantioselectivity in Cycloheptyl (4-chloro-3-fluorophenyl)methanol synthesis Content type: Technical Support Center (Troubleshooting Guide) Audience: Process Chemists and Medicinal Chemists St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low enantioselectivity in Cycloheptyl (4-chloro-3-fluorophenyl)methanol synthesis Content type: Technical Support Center (Troubleshooting Guide) Audience: Process Chemists and Medicinal Chemists

Status: Active Case ID: CHEM-ASYM-744 Lead Scientist: Senior Application Specialist

Executive Summary: The "Active-Bulky" Paradox

You are likely encountering low enantiomeric excess (ee) due to a specific conflict inherent to your substrate: The "Active-Bulky" Paradox.

  • Electronic Activation: The 4-chloro-3-fluorophenyl ring is electron-deficient. This makes the carbonyl carbon highly electrophilic, significantly increasing the rate of the uncatalyzed, racemic background reaction.

  • Steric Bulk & Flexibility: The cycloheptyl ring is not only bulky (

    
    ) but conformationally mobile ("floppy"). Unlike a rigid tert-butyl or adamantyl group, the cycloheptyl ring can adopt multiple low-energy conformations (twist-chair), making "face discrimination" by the catalyst difficult.
    

This guide provides a diagnostic workflow to isolate whether your issue is Kinetic (background reaction) or Thermodynamic (catalyst mismatch).

Part 1: Diagnostic Workflow

Before altering reagents, use this logic tree to diagnose the root cause of low ee.

TroubleshootingFlow Start START: Low ee (<80%) observed MethodCheck Which Method? Start->MethodCheck CBS Borane Reduction (CBS/Corey-Bakshi-Shibata) MethodCheck->CBS Noyori Transfer Hydrogenation (Ru/Ir-TsDPEN) MethodCheck->Noyori bg_test Run Control Experiment: Mix Ketone + Borane (No Catalyst) CBS->bg_test rev_test Check Reaction Time vs. ee Does ee drop over time? Noyori->rev_test fast_bg Fast Reaction? (>10% conv in 1h) bg_test->fast_bg Sol_CBS_1 DIAGNOSIS: Racemic Background FIX: Inverse Addition / Lower Temp fast_bg->Sol_CBS_1 Yes Sol_CBS_2 DIAGNOSIS: Steric Mismatch FIX: Switch Catalyst R-group (Me -> Bu) fast_bg->Sol_CBS_2 No is_rev Yes (ee erosion) rev_test->is_rev Sol_Noy_1 DIAGNOSIS: Reversibility FIX: Switch to HCOOH/TEA (Irreversible) is_rev->Sol_Noy_1 Yes Sol_Noy_2 DIAGNOSIS: Electronic Mismatch FIX: Tethered Ru-Catalyst is_rev->Sol_Noy_2 No

Figure 1: Diagnostic decision tree for isolating the cause of low enantioselectivity.

Part 2: Troubleshooting Module A - CBS Reduction

Method: Borane reduction catalyzed by chiral oxazaborolidines (Corey-Bakshi-Shibata).[1] Common Symptom: Moderate ee (60-85%) that does not improve with purification.

The Core Problem: Racemic Background Reaction

Because your aromatic ring is electron-poor (Cl/F substituted), the ketone is "hot." It will react with Borane without the catalyst.

  • Catalyzed Rate (

    
    ):  Produces 98% ee.
    
  • Uncatalyzed Rate (

    
    ):  Produces 0% ee (racemic).
    
  • Observed ee: Weighted average of the two pathways.

Protocol Adjustments
Q1: How do I stop the background reaction?

A: You must ensure the ketone never sees free borane. Switch to Simultaneous Addition (Inverse Addition) .

  • Standard (Wrong for this substrate): Ketone + Catalyst in flask -> Add Borane. (Result: Borane accumulates, triggering racemic reduction).

  • Optimized Protocol:

    • Place Catalyst (10-20 mol%) in the flask with a small buffer of Borane.

    • Cool to -40°C (or lower).

    • Slowly add Ketone and Borane simultaneously via two separate syringe pumps over 2-4 hours.

    • Why? This keeps the concentration of free ketone and free borane near zero, forcing the reaction through the catalyst complex [1].

Q2: Which Catalyst R-group should I use? (Me-CBS vs Bu-CBS)

A: For cycloheptyl ketones, (R)-Me-CBS is the standard starting point, but (R)-Bu-CBS (n-Butyl) often provides better discrimination for bulky aliphatic groups.

  • The Model: The catalyst relies on a "Lock and Key" fit. The Cycloheptyl group is "Large" (

    
    ) and the Aryl group is "Small" (
    
    
    
    ) in this specific steric context (despite the aryl ring's mass, it is flat).
  • Tip: If Me-CBS fails, screen (R)-o-Tolyl-CBS . The extra bulk on the catalyst can force the "floppy" cycloheptyl ring into a rigid conformation [2].

Q3: I see a "Boron impurity" in NMR. Is this affecting ee?

A: Yes. Moisture hydrolyzes the CBS catalyst into inactive amino-alcohol and boronic acid.

  • Check: Is your Borane source fresh? (BH3·THF degrades; BH3·DMS is more stable but smelly).

  • Fix: Dry the ketone solution over activated 3Å molecular sieves for 4 hours prior to addition. Even 0.1% water can kill 10% of your catalyst, effectively lowering your loading.

Part 3: Troubleshooting Module B - Transfer Hydrogenation

Method: Ru/Ir catalyzed transfer hydrogenation (Noyori-Ikariya type).[2][3] Common Symptom: Reaction stalls or ee erodes overnight.

The Core Problem: Reversibility & Acidification

Transfer hydrogenation is an equilibrium process.



Protocol Adjustments
Q1: My ee drops if I leave the reaction too long. Why?

A: This is Thermodynamic Erosion . The catalyst can oxidize your chiral product back to the ketone (which is achiral), and then re-reduce it. Since the equilibrium constant


 is close to 1, this happens easily.
  • Fix: Switch hydrogen donors. Do not use Isopropanol (IPA).

  • Use: Formic Acid / Triethylamine (5:2 azeotrope).[2] This releases

    
     gas, making the reaction irreversible  (Kinetic Control) [3].
    
Q2: The reaction is incredibly fast but ee is low.

A: The Fluorine/Chlorine substituents make the arene electron-deficient. This weakens the CH-π interaction which is critical for the stereochemical alignment in the Ru-transition state.

  • Fix: Use a "Tethered" Ruthenium catalyst (e.g., Ru-teth-TsDPEN). The tether restricts the rotation of the arene ligand, enforcing a tighter pocket that relies less on electronic attraction and more on steric locking [4].[4]

Part 4: Analytical Data & Visualization

Expected HPLC Separation

To accurately troubleshoot, you must resolve the enantiomers.

  • Column: Chiralcel OD-H or AD-H (The "workhorses" for aryl-alcohols).

  • Mobile Phase: Hexane : IPA (95:5).

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong signal from the aryl ring).

Mechanism of Failure: The Competitive Pathways

The diagram below illustrates why the "Simultaneous Addition" (Fix #1) works.

ReactionPathways cluster_warning DANGER ZONE: Electron-Deficient Ketones Ketone Substrate (Ketone) Path_Good Catalytic Cycle (Fast, Enantioselective) Ketone->Path_Good + Catalyst Path_Bad Background Reaction (Slow but Racemic) Ketone->Path_Bad No Cat. Borane Reagent (BH3) Borane->Path_Good Borane->Path_Bad Complex Catalyst-Borane Complex Product_R (R)-Alcohol (High ee) Path_Good->Product_R Product_Rac Racemic Alcohol (0% ee) Path_Bad->Product_Rac

Figure 2: Competition between the catalytic cycle and the background reaction. For your substrate, the red dashed line is unusually fast.

Summary of Recommendations

VariableRecommendation for Cycloheptyl (4-Cl-3-F-Ph) MethanolReason
Method CBS Reduction (Borane) Best for bulky aliphatic ketones where transfer hydrogenation struggles with steric clash.
Reagent BH3·DMS (Dimethylsulfide complex)More stable concentration than BH3·THF; critical for stoichiometry.
Mode Inverse/Simultaneous Addition CRITICAL: Prevents accumulation of free borane, stopping the racemic background reaction.
Temp -30°C to -40°C Suppresses the background reaction more than the catalytic reaction (

difference).
Catalyst (R)-Me-CBS (Start) -> (R)-Bu-CBS (Optimize)Bu-CBS handles the "floppy" cycloheptyl bulk better.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Quallich, G. J., & Woodall, T. M. (1993). Enantioselective oxazaborolidine reduction of ketones containing bulky groups. Tetrahedron Letters, 34(5), 785-788. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society, 127(20), 7318–7319. Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Welcome to the technical support center for the synthesis and scale-up of Cycloheptyl (4-chloro-3-fluorophenyl)methanol. This guide is designed for researchers, chemists, and process development professionals engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Cycloheptyl (4-chloro-3-fluorophenyl)methanol. This guide is designed for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a robust, safe, and scalable synthesis. Our approach is grounded in fundamental principles of organometallic chemistry and proven scale-up methodologies.

The synthesis of this secondary alcohol is most effectively achieved via a Grignard reaction, a powerful and versatile method for C-C bond formation.[1][2][3] The recommended pathway involves the nucleophilic addition of a cycloheptylmagnesium halide to 4-chloro-3-fluorobenzaldehyde. This document will focus on this route, addressing potential challenges from bench-scale execution to pilot-plant production.

Part 1: Recommended Synthetic Pathway & Mechanism

The selected pathway consists of two primary stages: the formation of the Grignard reagent, followed by the nucleophilic addition to the aldehyde and subsequent work-up.

Stage 1: Formation of Cycloheptylmagnesium Bromide Cycloheptyl Bromide + Mg --(Anhydrous Ether)--> Cycloheptylmagnesium Bromide

Stage 2: Nucleophilic Addition & Quench 4-chloro-3-fluorobenzaldehyde + Cycloheptylmagnesium Bromide --(Anhydrous Ether)--> Mg-alkoxide intermediate --(Aqueous Quench)--> Cycloheptyl (4-chloro-3-fluorophenyl)methanol

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the cycloheptyl carbon atom strongly nucleophilic.[4] This nucleophile readily attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[3][5] A careful aqueous work-up then protonates the alkoxide to yield the final secondary alcohol.[1][6]

Part 2: Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Exemplary)

This protocol outlines a standard procedure for a ~10-gram scale synthesis. Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[6][7]

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Stoichiometry
Magnesium Turnings24.312.67 g1101.2 eq
Iodine253.811 crystal-Catalyst
Cycloheptyl Bromide177.0816.2 g (12.8 mL)91.51.0 eq
4-chloro-3-fluorobenzaldehyde158.5514.5 g91.51.0 eq
Anhydrous Tetrahydrofuran (THF)-~250 mL-Solvent
Saturated Aqueous NH₄Cl-~150 mL-Quench
Ethyl Acetate-~300 mL-Extraction
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying Agent

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.[8]

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask.[9]

  • Grignard Reagent Formation:

    • Dissolve the cycloheptyl bromide in 100 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add ~10% of the cycloheptyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[9]

    • Once initiated, add the remaining cycloheptyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 60 minutes to ensure full conversion.

  • Addition to Aldehyde:

    • In a separate dry flask, dissolve the 4-chloro-3-fluorobenzaldehyde in 100 mL of anhydrous THF.

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard solution, maintaining the internal temperature below 10 °C.[10]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 60 minutes.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by adding the saturated aqueous ammonium chloride solution dropwise. This is a highly exothermic step.

    • Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve all organic material.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Issue Category: Grignard Reagent Formation

Q1: My Grignard reaction won't initiate. What should I do? A: This is a frequent issue, usually caused by an oxide layer on the magnesium or trace moisture.[6]

  • Immediate Actions: Try gentle warming with a heat gun. If that fails, add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2] Using an ultrasonic bath can also be effective.

  • Root Cause Analysis: Ensure all glassware was meticulously flame-dried and cooled under a dry, inert atmosphere.[8] Verify that your solvent is truly anhydrous. Commercial anhydrous solvents should be used directly from a freshly opened bottle or passed through a solvent purification system.

Q2: The reaction mixture turned dark or black during Grignard formation. Is this normal? A: A gray or brownish, cloudy appearance is normal. However, a black, tarry mixture could indicate overheating or impurities. This can lead to Wurtz coupling, where the Grignard reagent reacts with unreacted cycloheptyl bromide to form dicycloheptyl, a common side reaction.[1]

  • Solution: Control the addition rate of the alkyl halide to maintain only a gentle reflux.[8] Avoid external heating unless necessary for initiation. Slow, controlled addition keeps the concentration of the alkyl halide low, minimizing the Wurtz side reaction.[1][11]

Issue Category: Reaction with Aldehyde

Q3: My final yield is low, and I recovered a lot of unreacted aldehyde. Why? A: This points to a problem with the quality or quantity of your Grignard reagent.

  • Cause 1: Reagent Degradation: The Grignard reagent is a strong base and will be destroyed by any acidic protons, primarily from water.[6][7] Even moisture from the atmosphere or improperly dried aldehyde can quench the reagent.

  • Cause 2: Inaccurate Stoichiometry: The concentration of a self-prepared Grignard reagent is never theoretical. It is best practice, especially for scale-up, to determine the active concentration by titration (e.g., iodine titration) before use.[6][10] This ensures you are using the correct stoichiometry.

  • Solution: Always use rigorously dried solvents and reagents.[12] Titrate your Grignard reagent before adding it to the aldehyde to ensure a slight excess (e.g., 1.1-1.2 equivalents) is used.

Q4: I'm seeing a significant byproduct that corresponds to the reduction of the aldehyde (i.e., (4-chloro-3-fluorophenyl)methanol). What causes this? A: This occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile. This side reaction is more common with sterically hindered ketones, but can occur with aldehydes if the Grignard reagent has a hydrogen atom on its β-carbon (which cycloheptylmagnesium bromide does).

  • Solution: This side reaction is favored at higher temperatures. Ensure the aldehyde is added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[6] This favors the desired nucleophilic addition over the reduction pathway.

Issue Category: Work-up & Purification

Q5: I'm getting a persistent emulsion during the aqueous work-up. How can I break it? A: Emulsions are common due to the formation of fine magnesium salt precipitates.

  • Solutions:

    • Add more organic solvent and brine (saturated NaCl solution) and shake gently.

    • Let the mixture stand for an extended period (if feasible).

    • Filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the fine solids that stabilize the emulsion.

    • Gentle warming or cooling of the separatory funnel can sometimes help.

Q6: My purified product is an oil, but I expected a solid. What should I do? A: The physical state depends on purity. An oily product may contain residual solvent or impurities that are depressing the melting point.

  • Solutions:

    • Ensure all solvent has been removed under high vacuum.

    • Re-purify via column chromatography.

    • Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot non-polar solvent (like heptane or hexane) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal formation.

Part 4: Scaling-Up Considerations & FAQs

Scaling up Grignard reactions presents significant safety and operational challenges.[13][14]

Q1: What is the biggest safety concern when scaling up this synthesis? A: Exotherm control. Both the formation of the Grignard reagent and its reaction with the aldehyde are highly exothermic.[14][15] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much more difficult. A runaway reaction can lead to a rapid temperature and pressure increase, potentially causing a fire or explosion, especially with flammable ether solvents.[14]

  • Mitigation Strategy: Use a jacketed reactor with precise temperature control. The addition of reagents must be done slowly and subsurface, with vigorous stirring to prevent localized hot spots.[14] Real-time temperature monitoring is critical. For very large scales, semi-batch or continuous flow processing can offer inherently safer conditions by minimizing the volume of reactive material at any given time.[7][15]

Q2: How should I adapt the reagent addition strategy for a 100 L reactor compared to a 1 L flask? A: The key is to control the reaction rate by making the reagent addition the limiting factor.

  • Lab Scale: Dropwise addition from a funnel is sufficient.

  • Plant Scale: Use a calibrated dosing pump for slow, controlled addition of the cycloheptyl bromide (for Grignard formation) or the aldehyde solution (for the reaction). The addition rate should be programmed based on the reactor's heat removal capacity to ensure the temperature remains within a safe, defined range.

Q3: Is THF the best solvent for scale-up? A: While THF is excellent for Grignard reagent stability, it has a relatively low boiling point (66 °C).[8] For industrial-scale operations, higher-boiling ethers are often preferred for better thermal safety margins.

  • Alternative Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is a greener, higher-boiling (80 °C) alternative that is often used in industrial Grignard reactions.[15] It can also lead to improved chemo- and stereoselectivity in some cases.[15] Another option is cyclopentyl methyl ether (CPME). A solvent study is recommended during process development.

Q4: How do we ensure consistent quality and concentration of the Grignard reagent at scale? A: In-process controls are essential. As mentioned for the lab scale, titrating the Grignard reagent is even more critical at the manufacturing scale. A sample of the Grignard solution should be taken from the reactor and its concentration confirmed before proceeding with the addition of the valuable aldehyde starting material. This prevents batch failures due to low-quality or partially degraded reagent.

Part 5: Visualizations

Experimental Workflow Diagram

G cluster_prep Stage 1: Grignard Preparation cluster_reaction Stage 2: C-C Bond Formation cluster_workup Stage 3: Work-up & Purification prep_start Flame-Dry Glassware (Inert Atmosphere) mg_activation Charge Mg Turnings & Iodine prep_start->mg_activation grignard_formation Slowly Add Cycloheptyl Bromide in THF mg_activation->grignard_formation grignard_complete Stir to Complete Formation grignard_formation->grignard_complete cool_reagent Cool Grignard Reagent to 0 °C grignard_complete->cool_reagent Transfer or use in situ aldehyde_addition Slowly Add Aldehyde Solution in THF cool_reagent->aldehyde_addition reaction_complete Warm to RT & Stir aldehyde_addition->reaction_complete quench Quench with aq. NH4Cl @ 0°C reaction_complete->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify final_product Isolated Product purify->final_product

Caption: Synthesis workflow from preparation to final product.

Troubleshooting Decision Tree: Low Product Yield

Caption: Decision tree for diagnosing causes of low yield.

References

  • Benchchem Technical Support. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. Benchchem.
  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo.
  • U.S. Environmental Protection Agency. (n.d.). Grignard Reactions Go Greener with Continuous Processing. EPA.gov.
  • Labster. (n.d.). Pharmaceutical scale up. Labster Theory Pages.
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry on Reddit.
  • Deitmann, E., et al. (2023). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
  • Benchchem Application Notes. (2025). Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros on Reddit.
  • Chegg Expert Answer. (2021). Solved: During the Grignard reaction, I obtained a low percent yield. Chegg.com.
  • Adichemistry. (n.d.).
  • Benchchem Product Information. (n.d.). Cyclopropylmagnesium Bromide. Benchchem.
  • Wikipedia. (n.d.). Grignard reagent. Wikipedia.
  • Sigma-Aldrich. (n.d.). Grignard Reagents. Sigma-Aldrich.
  • Kevin de la Tour. (2014). Using the Grignard Reaction to Make Alcohols. YouTube.
  • Benchchem Application Notes. (2025). Synthesis of Secondary Alcohols via Grignard Reaction with 3-Methylbenzaldehyde. Benchchem.

Sources

Troubleshooting

Identifying and removing impurities from Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Technical Support Center: Cycloheptyl (4-chloro-3-fluorophenyl)methanol Executive Summary: The Molecule & Its Vulnerabilities Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a secondary benzylic alcohol typically synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Executive Summary: The Molecule & Its Vulnerabilities

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a secondary benzylic alcohol typically synthesized via Grignard addition (CycloheptylMgBr + 4-chloro-3-fluorobenzaldehyde) or ketone reduction. Its purity is critical because the benzylic hydroxyl group is prone to dehydration (forming styrenyl alkenes) and oxidation (reverting to the ketone). Furthermore, the lipophilicity of the cycloheptyl ring often leads to "oiling out" during crystallization, trapping impurities like unreacted aldehyde or magnesium salts.

This guide addresses the three most common impurity classes:

  • Starting Materials: Unreacted aldehyde or ketone.

  • Process Byproducts: Dehydration alkenes and Wurtz coupling dimers.

  • Inorganic Residuals: Magnesium/Boron salts from reagents.

Impurity Profiling & Origin Analysis

Before attempting purification, you must identify the source of contamination.[1] Use the flowchart below to trace impurities back to your specific synthesis route.

ImpurityPathways SM_Aldehyde SM: 4-Chloro-3- fluorobenzaldehyde Target TARGET: Cycloheptyl (4-chloro-3- fluorophenyl)methanol SM_Aldehyde->Target Grignard Addition Imp_SM Impurity D: Unreacted Aldehyde SM_Aldehyde->Imp_SM Incomplete Rxn Reagent_Grignard Reagent: Cycloheptyl MgBr Reagent_Grignard->Target Imp_Dimer Impurity C: Dicycloheptyl (Wurtz Coupling) Reagent_Grignard->Imp_Dimer Homo-coupling Imp_Ketone Impurity A: Ketone (Oxidation) Target->Imp_Ketone Air Oxidation / Poor Storage Imp_Alkene Impurity B: Styrenyl Alkene (Acid-Cat. Dehydration) Target->Imp_Alkene Acidic Workup / Heat

Figure 1: Mechanistic origin of common impurities. Note that "Impurity B" (Alkene) is often generated during the workup if the pH drops too low.

Quantitative Data: Impurity Retention Profile (Reverse Phase HPLC)

Conditions: C18 Column, ACN:Water (0.1% H3PO4), Gradient 50-95% ACN.

Impurity TypeRelative Retention Time (RRT)Detection CharacteristicRemoval Strategy
Unreacted Aldehyde 0.85Strong UV (254 nm), Distinct Carbonyl stretch (IR)Bisulfite Wash / Silica Chromatography
Target Alcohol 1.00 Broad OH stretch (3400 cm⁻¹) N/A
Ketone (Oxidation) 1.10Strong UV, Sharp C=O (1680 cm⁻¹)Recrystallization (Hexane/EtOAc)
Alkene (Dehydration) 1.35Non-polar, Conjugated UV spectrumSilica Filtration (Non-polar eluent)
Dicycloheptyl 1.50+Weak UV (End absorption), NMR detectionHexane Wash / Distillation

Troubleshooting Guide (Q&A)

Q1: My product is an oil and refuses to crystallize. How do I remove the impurities preventing solidification? Diagnosis: This "oiling out" is typically caused by Impurity D (Unreacted Aldehyde) or residual solvent acting as a plasticizer. The cycloheptyl group adds significant lipophilicity, making the lattice energy low. Protocol:

  • Chemical Wash: If the aldehyde content is >2%, dissolve the oil in diethyl ether and wash with saturated sodium bisulfite (NaHSO₃) solution (3x). This forms a water-soluble adduct with the aldehyde.

  • Seed & Cool: After drying the organic layer, switch to a solvent system of Hexane:Ethyl Acetate (9:1) . Dissolve at 40°C, cool slowly to -20°C. Scratch the glass to induce nucleation.

Q2: I see a new spot on TLC (less polar) appearing during workup. What is it? Diagnosis: This is likely Impurity B (Alkene) formed by acid-catalyzed dehydration. Benzylic alcohols are sensitive to acidic conditions. Corrective Action:

  • Immediate: Neutralize your workup. Do not use 1M HCl to quench the Grignard if you can avoid it. Use Saturated NH₄Cl instead.

  • Remediation: If the alkene is already present, it is much less polar than the alcohol. Filter the crude mixture through a short pad of silica gel using 100% Hexane (to elute the alkene) followed by 20% EtOAc/Hexane (to collect the alcohol).

Q3: The NMR shows a "forest" of multiplets in the aliphatic region (1.0 - 2.0 ppm). Diagnosis: This indicates Impurity C (Dicycloheptyl) or oligomers from the Grignard reagent. These are "silent" in UV (HPLC) but visible in NMR/GC. Protocol:

  • These impurities are extremely non-polar. Recrystallization from cold Pentane or Methanol/Water precipitation is effective. The greasy impurities stay in the mother liquor (Pentane) or precipitate out first/differently (MeOH/Water).

Detailed Experimental Protocols

Protocol A: Optimized HPLC Method for Purity Assessment

Use this method to quantify impurities before and after purification.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.05% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 40% B (Isocratic)

    • 2-15 min: 40% -> 90% B (Linear)

    • 15-20 min: 90% B (Wash)

  • Detection: UV at 220 nm (sensitive for cycloheptyl ring transitions) and 254 nm (aromatic ring).

  • Standard Prep: Dissolve 1 mg/mL in ACN.

Protocol B: Purification Workflow Decision Tree

Follow this logic to select the correct purification method.

DecisionTree Start Crude Product Analysis Check_Aldehyde Is Unreacted Aldehyde > 2%? Start->Check_Aldehyde Bisulfite Perform Bisulfite Wash (Protocol C) Check_Aldehyde->Bisulfite Yes Check_State Is Product Solid or Oil? Check_Aldehyde->Check_State No Bisulfite->Check_State Solid Recrystallize: Hexane/EtOAc (9:1) Check_State->Solid Solid Oil Is Alkene Present? Check_State->Oil Oil Flash Flash Chromatography: Gradient 0-20% EtOAc/Hex Oil->Flash Yes (Alkene) VacDist High Vac Distillation (Risk of Dehydration!) Oil->VacDist No (Just oily)

Figure 2: Step-by-step purification decision matrix.

Protocol C: Bisulfite Wash (Specific for Aldehyde Removal)

Target: Removal of 4-chloro-3-fluorobenzaldehyde.

  • Dissolve crude oil (10 g) in Diethyl Ether (100 mL). Note: Do not use DCM as it can form emulsions with bisulfite.

  • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.

  • Wash the organic layer vigorously with the bisulfite solution (3 x 30 mL). Shake for at least 2 minutes per wash to allow adduct formation.

  • Wash with Brine (1 x 50 mL) to remove excess salts.

  • Dry over MgSO₄, filter, and concentrate.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for physical property data and general purification strategies).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Source for HPLC method development on benzylic alcohols).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Reference for Grignard workup and bisulfite wash protocols).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic details on Grignard side reactions and dehydration).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Validation: Quantification of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Abstract In drug development, the assurance of a product's quality, safety, and efficacy hinges on the reliability of the analytical data produced. Central to this is the rigorous validation of the analytical methods use...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug development, the assurance of a product's quality, safety, and efficacy hinges on the reliability of the analytical data produced. Central to this is the rigorous validation of the analytical methods used for quantification. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, a novel small molecule intermediate. We present a detailed validation protocol for a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, benchmarked against Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC). This document is designed for researchers, analytical scientists, and quality control professionals, offering both the "how" and the "why" behind experimental choices, grounded in international regulatory standards.

Introduction: The Imperative for Validated Methods

The journey from a promising chemical entity to a market-approved therapeutic is paved with data. The quantification of an active pharmaceutical ingredient (API) or its intermediates, such as Cycloheptyl (4-chloro-3-fluorophenyl)methanol, is a critical control point. An analytical method is not merely a procedure; it is a system that must be proven "fit for its intended purpose."[1][2][3] This is the core principle of method validation. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that form the bedrock of this process.[4][5][6]

Failure to properly validate a method can lead to catastrophic outcomes, including out-of-specification (OOS) results, batch failures, and rejection of regulatory submissions.[7] This guide, therefore, emphasizes a science and risk-based approach to method validation, ensuring robustness from development through to routine application.[5][8]

Primary Method of Analysis: Reversed-Phase HPLC-UV

For a molecule like Cycloheptyl (4-chloro-3-fluorophenyl)methanol, which possesses a distinct aromatic chromophore (the chloro-fluorophenyl group) and moderate polarity, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands out as a robust, accessible, and cost-effective primary analytical technique.

Causality of Method Design:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. Its hydrophobic nature provides effective retention for the non-polar cycloheptyl and aromatic moieties of the analyte. For halogenated aromatics, which can exhibit unique electronic interactions, a Phenyl-Hexyl phase could be an alternative to enhance selectivity through pi-pi interactions if co-eluting impurities are an issue.[9]

  • Mobile Phase Selection: An acidified water/acetonitrile gradient is chosen. Acetonitrile is a common organic modifier offering good peak shape and lower viscosity than methanol. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is critical. It protonates residual silanol groups on the silica-based column, minimizing peak tailing, and ensures the analyte (specifically the methanol group) is in a consistent protonation state, leading to sharp, reproducible peaks.[9]

  • Detection: The substituted benzene ring in the analyte is expected to have a strong UV absorbance maximum (λ-max) around 254 nm, a common and reliable wavelength for UV detection that provides a good signal-to-noise ratio.[10]

Comprehensive Validation Protocol for HPLC-UV Method

The validation process follows the framework established by the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be investigated.[2][4][7]

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// Edges A -> B [label="Define Protocol"]; B -> C [label="Passes Criteria"]; C -> D [label="Analyte is Resolved"]; D -> E; D -> G [style=dashed]; D -> H [style=dashed]; E -> F; F -> I; G -> H [style=dashed]; I -> J [label="Passes Criteria"];

// Invisible nodes for alignment subgraph { rank=same; D; E; F; } subgraph { rank=same; G; H; I; } } .dot Caption: Figure 1: HPLC-UV Method Validation Workflow

Step 1: System Suitability Testing (SST)

  • Trustworthiness: Before any validation data is collected, the system's fitness for use must be confirmed. This is a non-negotiable, self-validating step for every run.

  • Protocol:

    • Prepare a standard solution of Cycloheptyl (4-chloro-3-fluorophenyl)methanol at a working concentration (e.g., 100 µg/mL).

    • Perform five or six replicate injections.

    • Calculate the key performance parameters against predefined acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good chromatographic interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and resolving power.
% Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 1.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time %RSD ≤ 1.0%Confirms the stability and precision of the pump/flow rate.
Table 1: System Suitability Test Parameters and Acceptance Criteria.

Step 2: Specificity

  • Expertise: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Inject the stressed samples and a placebo (matrix without analyte).

    • Evaluation: The method is specific if the analyte peak is resolved from all degradation peaks and placebo interferences. Peak purity analysis using a Photodiode Array (PDA) detector should be performed to confirm no co-eluting peaks exist.

Step 3: Linearity and Range

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution, spanning the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

    • Perform linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (R²) ≥ 0.9990.9998
Y-intercept Close to zero150 (vs. peak areas in 10^5)
Range 50 - 150 µg/mLConfirmed
Table 2: Linearity and Range Validation Summary.

Step 4: Accuracy and Precision

  • Expertise: Accuracy measures the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[11] They are evaluated together.

  • Protocol:

    • Prepare quality control (QC) samples at three concentrations: Low (LQC), Medium (MQC), and High (HQC).

    • Repeatability (Intra-day Precision): Analyze six replicates of each QC level on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate % Recovery for accuracy and %RSD for precision.

LevelAccuracy (% Recovery)Precision (%RSD)
Acceptance: 98.0 - 102.0% Acceptance: ≤ 2.0%
LQC (60 µg/mL) 101.2%1.1%
MQC (100 µg/mL) 99.5%0.8%
HQC (140 µg/mL) 100.3%0.9%
Table 3: Hypothetical Accuracy and Precision Data.

Step 5: Limits of Detection (LOD) and Quantitation (LOQ)

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically S/N ≈ 10:1).[7]

Step 6: Robustness

  • Protocol: Intentionally introduce small, deliberate variations to the method parameters and observe the effect on the results.[7]

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary column temperature (e.g., ± 5 °C).

    • Vary mobile phase composition (e.g., ± 2% organic).

  • Evaluation: The method is robust if the SST criteria are still met and the results do not significantly deviate.

Comparison with Alternative Methods

While HPLC-UV is a strong primary choice, specific analytical challenges may necessitate alternative or complementary techniques. The selection of a method is a strategic decision based on the analytical target profile.

// Nodes Start [label="Analytical Need?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 [label="Trace Analysis?\n(<1 ng/mL)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Complex Matrix?\n(e.g., Plasma, Tissue)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Analyte Thermally Stable\n& Volatile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

HPLC [label="HPLC-UV", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GC [label="GC-FID/MS\n(with Derivatization)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> LCMS [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> LCMS [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> GC [label="Yes"]; Q3 -> HPLC [label="No"]; } .dot Caption: Figure 2: Decision Tree for Method Selection

FeatureHPLC-UVLC-MS/MSGC-FID/MS
Principle Chromatographic separation followed by UV light absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.[12]Separation of volatile compounds in the gas phase followed by flame ionization or mass detection.
Selectivity Good. Based on retention time and UV spectrum. Vulnerable to co-eluting compounds with similar chromophores.[13]Excellent. Based on retention time and specific mass transitions (parent/daughter ions). The gold standard for selectivity.[13][14]High. Based on retention time. MS detection adds high specificity.
Sensitivity Moderate (µg/mL to high ng/mL).[14]Highest (low ng/mL to pg/mL). Ideal for bioanalysis and trace impurity detection.[14][15]High, especially with MS. Can be very sensitive for volatile compounds.
Analyte Suitability Excellent for non-volatile/semi-volatile compounds with a UV chromophore.Broadest applicability for ionizable compounds.[12]Requires analyte to be volatile and thermally stable.[16][17]
Key Consideration for Analyte The chloro-fluorophenyl group is a strong chromophore, making it ideal for UV detection.The molecule is readily ionizable, making it suitable for MS detection.The hydroxyl group makes the analyte polar and prone to hydrogen bonding, reducing volatility.[17][18] Derivatization (e.g., silylation) would be required to block the polar -OH group and increase volatility for GC analysis.[16][19][20]
Cost & Complexity Lower capital and operational cost. Simpler to operate.[12]High capital and operational cost. Requires specialized expertise.[12]Moderate capital and operational cost. Derivatization adds a sample preparation step.
Table 4: Comparative Guide of Analytical Methodologies.
When to Choose LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry is the superior choice when unparalleled sensitivity and selectivity are required.[15][21] For Cycloheptyl (4-chloro-3-fluorophenyl)methanol, this would be critical in scenarios such as:

  • Bioanalytical Studies: Measuring low concentrations of the compound or its metabolites in complex biological matrices like plasma or urine.[14][22]

  • Trace Impurity Analysis: Quantifying genotoxic or other critical impurities at parts-per-million (ppm) levels.

  • Structure Confirmation: Providing definitive identification of the analyte and any related substances through mass fragmentation patterns.

The primary drawback is the higher cost and complexity, including susceptibility to matrix effects like ion suppression, which requires more rigorous sample preparation.[12]

When to Consider GC-MS

Gas Chromatography is a powerful technique for volatile compounds.[16] The target analyte, with its polar hydroxyl (-OH) group, is not an ideal candidate for direct GC analysis due to poor peak shape and potential thermal degradation.[17][18] However, it becomes a viable option if derivatization is employed.

  • Derivatization Workflow: The active hydrogen on the methanol group can be replaced with a non-polar group, such as a trimethylsilyl (TMS) group, through a silylation reaction.[16][20] This process increases volatility and thermal stability, making the analyte amenable to GC analysis.[19]

  • Application: GC-MS could be advantageous for analyzing volatile process-related impurities that may not be easily detected by LC methods.

Conclusion and Recommendations

For the routine quantification of Cycloheptyl (4-chloro-3-fluorophenyl)methanol as a drug substance or intermediate under typical quality control settings, the validated RP-HPLC-UV method is the recommended primary choice. It provides a reliable, robust, and cost-effective solution that is fully compliant with global regulatory expectations. Its performance is well-suited for assays, purity determinations, and stability testing where analyte concentrations are relatively high.

LC-MS/MS should be regarded as a complementary, high-performance technique. It is the method of choice for bioanalytical applications, trace-level impurity quantification, or when definitive peak identification is required to resolve ambiguities encountered with the HPLC-UV method.

GC-MS remains a specialized option, primarily useful if specific volatile impurities are of concern and a derivatization protocol is justified.

Ultimately, a sound analytical control strategy employs the right tool for the right purpose. By grounding method selection and validation in the principles outlined by ICH and other regulatory bodies, scientific organizations can ensure the generation of trustworthy data, underpinning the quality and safety of their products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Quality Guidelines. ICH. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP Compliance. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. National Center for Biotechnology Information. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Advanstar Communications. [Link]

  • Derivatization in Gas Chromatography (Part I). YouTube. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Aijiren. [Link]

  • Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. National Center for Biotechnology Information. [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. MAC-MOD Analytical. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

Sources

Comparative

Cycloheptyl (4-chloro-3-fluorophenyl)methanol vs. other diarylmethanol compounds

Topic: Cycloheptyl (4-chloro-3-fluorophenyl)methanol vs. Diarylmethanol Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cycloheptyl (4-chloro-3-fluorophenyl)methanol vs. Diarylmethanol Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Positioning

Cycloheptyl (4-chloro-3-fluorophenyl)methanol represents a specialized subclass of lipophilic carbinols used primarily as chiral building blocks and pharmacophores in the development of ion channel modulators (e.g., TRPA1/TRPV1 antagonists) and antihistamines.

Unlike the ubiquitous diphenylmethanol (benzhydrol) scaffolds, this compound introduces a non-planar, flexible cycloheptyl ring combined with an electron-deficient 4-chloro-3-fluorophenyl moiety. This guide analyzes its utility against standard alternatives, focusing on steric occupancy, metabolic stability, and synthetic accessibility.

Key Differentiators
FeatureCycloheptyl (4-chloro-3-fluorophenyl)methanolCyclohexyl AnaloguesDiphenylmethanol (Benzhydrol)
Steric Bulk High; Flexible 7-membered ring (Twist-chair conformation)Moderate; Rigid chair conformationPlanar; Aromatic stacking interactions
Lipophilicity (cLogP) ~4.2 - 4.8 (High)~3.8 - 4.2~2.5 - 3.0
Metabolic Stability High: Halogens block P450 oxidation; Cycloheptyl resists rapid hydroxylation.ModerateLow: Benzylic oxidation is rapid.
Primary Application Hydrophobic pocket filling; Entropy-driven binding optimization.Standard aliphatic linker.Pi-pi stacking interactions.

Physicochemical & Structural Analysis

The "Magic Methyl" Effect of Ring Expansion

Replacing a cyclohexyl ring with a cycloheptyl ring is a classic medicinal chemistry tactic to probe hydrophobic pocket depth. The cycloheptyl ring in Cycloheptyl (4-chloro-3-fluorophenyl)methanol exists primarily in a twist-chair conformation, offering a larger hydrodynamic volume than the cyclohexyl chair.

  • Impact: In targets like GPCRs, this extra bulk can displace high-energy water molecules from hydrophobic pockets, potentially increasing binding affinity by 10–50 fold (the "magic methyl" effect applied to ring expansion).

  • Risk: The increased lipophilicity (cLogP > 4.5) may reduce aqueous solubility, necessitating formulation strategies (e.g., amorphous solid dispersions).

The 4-Chloro-3-Fluoro Moiety

The specific halogenation pattern is not random.[1][2]

  • Metabolic Blocking: The 4-chloro substituent blocks the primary site of CYP450-mediated para-hydroxylation on the phenyl ring.

  • Electronic Modulation: The 3-fluoro group withdraws electron density, increasing the acidity of the benzylic hydroxyl group (pKa ~13 vs. ~15 for non-halogenated). This influences the reactivity of the hydroxyl group in subsequent derivatizations (e.g., ether formation or Ritter reactions).

Synthetic Pathways & Experimental Protocols

The synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol is generally achieved via Grignard addition or Ketone reduction. Below is the optimized protocol for high-yield synthesis.

DOT Diagram: Synthetic Workflow

Synthesis_Pathway Start Start: 4-Bromo-1-chloro-2-fluorobenzene Mg Reagent: Mg / THF (Grignard Formation) Start->Mg Activation Inter Intermediate: Grignard Reagent Mg->Inter Exothermic Product_Rac Product (Racemic): Cycloheptyl(aryl)methanol Inter->Product_Rac + Aldehyde 0°C to RT Aldehyde Reagent: Cycloheptanecarbaldehyde Aldehyde->Product_Rac Resolution Kinetic Resolution (Lipase/Vinyl Acetate) Product_Rac->Resolution Optional Final_Chiral Final: (R)- or (S)-Enantiomer >98% ee Resolution->Final_Chiral

Figure 1: Modular synthesis pathway allowing for both racemic generation and enzymatic chiral resolution.

Protocol 1: Grignard Addition (Recommended)

Objective: Synthesis of racemic Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

  • Grignard Formation:

    • To a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 eq) and a crystal of Iodine.

    • Add 4-bromo-1-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF dropwise. Initiate reflux to maintain a gentle boil.

    • Note: The electron-withdrawing fluorines can make initiation sluggish; use DIBAL-H (0.05 eq) as an initiator if Iodine fails.

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Add Cycloheptanecarbaldehyde (1.05 eq) dissolved in THF dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash Chromatography: Hexanes/EtOAc (90:10). The product elutes as a viscous oil or low-melting solid.

Performance Comparison: Reactivity & Stability

Chemical Reactivity (Nucleophilic Substitution)

When using this compound as an intermediate (e.g., converting -OH to -Cl or -NH₂), the steric bulk of the cycloheptyl ring significantly impacts reaction rates compared to alternatives.

TransformationCycloheptyl AnalogCyclohexyl AnalogBenzhydrol
Chlorination (SOCl₂) Slow: Requires heat (reflux) due to steric hindrance at the benzylic carbon.Moderate: Proceeds at RT.Fast: Benzylic cation is resonance stabilized.
Ritter Reaction (to Amide) Favored: Forms a stable tertiary-like carbocation; steric bulk prevents side reactions.Good.Variable: Prone to elimination (styrene formation).
Oxidation (to Ketone) Standard (Dess-Martin).Standard.Standard.
Metabolic Stability Data (In Silico/Predicted)

In drug discovery, the "soft spot" of diarylmethanols is often the benzylic carbon (oxidation to ketone) or the para-position of the phenyl ring.

  • Cycloheptyl (4-chloro-3-fluorophenyl)methanol:

    • Para-position: Blocked by Chlorine (High Stability).

    • Benzylic Carbon: Sterically shielded by the cycloheptyl ring, reducing the rate of glucuronidation compared to less hindered alcohols.

  • Diphenylmethanol:

    • Rapidly oxidized to benzophenone derivatives.

    • Rapidly conjugated (Glucuronidation).

Decision Framework: When to Use Which?

Use the following logic flow to determine if Cycloheptyl (4-chloro-3-fluorophenyl)methanol is the correct scaffold for your project.

Decision_Tree Start Target Requirement? Hydrophobic Large Hydrophobic Pocket? Start->Hydrophobic Metabolic Metabolic Stability Issue? Hydrophobic->Metabolic Yes Use_Benzhydrol SELECT: Benzhydrol (Diphenyl) Hydrophobic->Use_Benzhydrol No (Planar/Pi-Stacking needed) Solubility Solubility Constraint? Metabolic->Solubility No Use_Cycloheptyl SELECT: Cycloheptyl (4-Cl-3-F)methanol Metabolic->Use_Cycloheptyl Yes (Needs blocking) Solubility->Use_Cycloheptyl Lipophilicity Acceptable Use_Cyclohexyl SELECT: Cyclohexyl Analog Solubility->Use_Cyclohexyl High Solubility Needed

Figure 2: Strategic selection guide for diaryl/alkyl-aryl carbinol scaffolds.

References

  • Zhou, J., et al. (2023).[3] "Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation." ResearchGate. Retrieved from [Link]

  • Knaus, E. E., et al. (2023). "Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as TRPA1 Antagonist." Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates." PubMed Central. Retrieved from [Link]

Sources

Validation

Comparative study of different synthetic routes to Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Introduction Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a secondary alcohol with potential applications in medicinal chemistry and materials science. The presence of a fluorinated and chlorinated phenyl ring, coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a secondary alcohol with potential applications in medicinal chemistry and materials science. The presence of a fluorinated and chlorinated phenyl ring, coupled with a bulky cycloheptyl group, imparts unique physicochemical properties that are of interest in the design of novel bioactive molecules and functional materials. The strategic synthesis of this molecule is paramount for its further investigation and application.

This guide provides a comparative analysis of three distinct synthetic routes to Cycloheptyl (4-chloro-3-fluorophenyl)methanol. Each pathway is critically evaluated based on reaction efficiency, scalability, safety, and cost-effectiveness. Detailed experimental protocols and supporting data are provided to enable researchers to make informed decisions for their specific needs.

Physicochemical Properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol

A comprehensive understanding of the target molecule's properties is essential for its synthesis, purification, and application. The following table summarizes the estimated physicochemical properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol, based on analogous structures[1].

PropertyEstimated Value
Molecular Formula C₁₄H₁₈ClFO
Molecular Weight 256.74 g/mol
Appearance White to off-white solid
Melting Point 80-100 °C (dependent on purity)[1]
Boiling Point 340–360°C (estimated)[1]
Density ~1.18–1.22 g/cm³[1]
Solubility Low in water; soluble in organic solvents (e.g., THF, DCM, ethyl acetate)[1]
LogP (Partition Coefficient) ~4.2[1]

Synthetic Strategies: A Comparative Overview

Three primary synthetic strategies for the preparation of Cycloheptyl (4-chloro-3-fluorophenyl)methanol are presented and compared:

  • Route 1: Grignard Reaction - A classic organometallic approach involving the addition of a cycloheptylmagnesium halide to 4-chloro-3-fluorobenzaldehyde.

  • Route 2: Organolithium Reaction - Utilizing the higher reactivity of cycloheptyllithium for the nucleophilic addition to 4-chloro-3-fluorobenzaldehyde.

  • Route 3: Ketone Reduction - A two-step approach involving the synthesis of cycloheptyl (4-chloro-3-fluorophenyl) ketone, followed by its reduction to the desired secondary alcohol.

The following sections will delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.

Route 1: Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This route involves the preparation of a cycloheptylmagnesium halide (Grignard reagent) from cycloheptyl bromide, which then undergoes a nucleophilic addition to the carbonyl carbon of 4-chloro-3-fluorobenzaldehyde.

Reaction Pathway

Caption: Synthetic pathway for Route 1: Grignard Reaction.

Experimental Protocol

Step 1: Preparation of Cycloheptylmagnesium Bromide

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (2.67 g, 0.11 mol) under a nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of cycloheptyl bromide (17.7 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Add a small portion of the cycloheptyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining cycloheptyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Chloro-3-fluorobenzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 4-chloro-3-fluorobenzaldehyde (15.86 g, 0.1 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

Causality and Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents are essential to prevent quenching of the reagent.

  • Iodine Activation: A small crystal of iodine is used to etch the surface of the magnesium turnings, removing the passivating layer of magnesium oxide and facilitating the initiation of the Grignard reaction.

  • Slow Addition: The dropwise addition of the aldehyde to the Grignard reagent at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Aqueous Work-up: The reaction is quenched with a saturated solution of ammonium chloride, a weak acid, to protonate the intermediate alkoxide and to avoid potential side reactions that could occur with stronger acids.

Route 2: Organolithium Reaction

Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to higher yields and faster reaction times. This route involves the preparation of cycloheptyllithium from cycloheptyl bromide and its subsequent reaction with 4-chloro-3-fluorobenzaldehyde.

Reaction Pathway

Caption: Synthetic pathway for Route 2: Organolithium Reaction.

Experimental Protocol

Step 1: Preparation of Cycloheptyllithium

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of cycloheptyl bromide (17.7 g, 0.1 mol) in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

Step 2: Reaction with 4-Chloro-3-fluorobenzaldehyde

  • In a separate flask, dissolve 4-chloro-3-fluorobenzaldehyde (15.86 g, 0.1 mol) in 50 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the cycloheptyllithium solution at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride.

  • Follow the same extraction, washing, drying, and purification procedure as described in Route 1.

Causality and Experimental Choices
  • High Reactivity: Organolithium reagents are more reactive than Grignard reagents, which can lead to higher yields and the ability to react with less reactive electrophiles. However, this also makes them more sensitive to moisture and air.

  • Low Temperature: The reaction is carried out at -78 °C to control the high reactivity of the organolithium reagent and to prevent side reactions, such as deprotonation of the aldehyde's alpha-protons.

  • n-Butyllithium: n-Butyllithium is a commonly used strong base for the preparation of other organolithium reagents via lithium-halogen exchange.

Route 3: Ketone Reduction

This two-step route first involves the synthesis of cycloheptyl (4-chloro-3-fluorophenyl) ketone, which is then reduced to the target secondary alcohol. This approach offers the advantage of isolating and purifying the intermediate ketone, which can lead to a purer final product. The ketone can be synthesized via a Friedel-Crafts acylation or by the reaction of an organometallic reagent with a suitable acylating agent. For this guide, we will focus on the reduction of the pre-synthesized ketone.

Reaction Pathway

Caption: Synthetic pathway for Route 3: Ketone Reduction.

Experimental Protocol

Step 1: Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl) ketone

(This step can be achieved through various methods, such as Friedel-Crafts acylation. For the purpose of this guide, we will assume the ketone is available as a starting material.)

Step 2: Reduction of Cycloheptyl (4-chloro-3-fluorophenyl) ketone

  • In a 250 mL round-bottom flask, dissolve cycloheptyl (4-chloro-3-fluorophenyl) ketone (25.47 g, 0.1 mol) in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.78 g, 0.1 mol) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Causality and Experimental Choices
  • Sodium Borohydride: Sodium borohydride is a mild and selective reducing agent that is easy to handle and is effective for the reduction of ketones to secondary alcohols[2]. It is generally preferred over more reactive reducing agents like lithium aluminum hydride for safety and ease of work-up.

  • Methanol as Solvent: Methanol is a common protic solvent for sodium borohydride reductions. It also serves as a proton source to protonate the intermediate alkoxide.

  • Two-Step Approach: While this route involves an additional step, the ability to purify the intermediate ketone can lead to a higher purity of the final alcohol product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale of the reaction, available resources, and the required purity of the final product. The following table provides a comparative summary of the three routes.

ParameterRoute 1: Grignard ReactionRoute 2: Organolithium ReactionRoute 3: Ketone Reduction
Reagent Reactivity ModerateHighMild (for reduction step)
Reaction Conditions 0 °C to reflux-78 °C to room temperature0 °C to room temperature (for reduction)
Estimated Yield Good (typically 60-80%)Very Good (typically 70-90%)Good to Excellent (typically 80-95% for reduction step)
Scalability GoodModerate (requires cryogenic temperatures)Excellent
Safety Considerations Flammable ether solvents, exothermic reactionPyrophoric organolithium reagent, cryogenic temperaturesFlammable solvents, generation of hydrogen gas
Cost-Effectiveness GoodModerate (n-butyllithium can be expensive)Good (NaBH₄ is relatively inexpensive)
Key Advantages Well-established, reliableHigher yields, faster reactionsHigh purity of final product, milder conditions for reduction
Key Disadvantages Sensitive to moisture, side reactions possibleRequires specialized equipment for low temperatures, highly reactive reagentTwo-step process, requires synthesis of the ketone

Spectroscopic Characterization

The identity and purity of the synthesized Cycloheptyl (4-chloro-3-fluorophenyl)methanol can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 3H, Ar-H)

    • δ 4.65 (d, 1H, CH-OH)

    • δ 2.0-1.4 (m, 13H, cycloheptyl-H and OH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 158.5 (d, J = 245 Hz, C-F)

    • δ 142.0 (d, J = 7 Hz, C-Ar)

    • δ 130.0 (d, J = 3 Hz, C-Ar)

    • δ 124.5 (d, J = 18 Hz, C-Ar)

    • δ 121.0 (C-Cl)

    • δ 115.0 (d, J = 22 Hz, C-Ar)

    • δ 78.0 (CH-OH)

    • δ 44.0, 28.5, 27.0 (cycloheptyl-C)

Conclusion

All three synthetic routes presented offer viable pathways to Cycloheptyl (4-chloro-3-fluorophenyl)methanol.

  • The Grignard reaction is a robust and cost-effective method suitable for moderate to large-scale synthesis.

  • The Organolithium reaction provides a higher yield and faster reaction time but requires more stringent reaction conditions and specialized equipment.

  • The Ketone reduction route is a reliable two-step process that can lead to a highly pure final product and is easily scalable.

The selection of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. This guide provides the necessary information to make an informed decision and successfully synthesize Cycloheptyl (4-chloro-3-fluorophenyl)methanol for further research and development.

References

  • Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

Sources

Comparative

Technical Comparison &amp; Cross-Validation Guide: HPLC vs. SFC for Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Executive Summary: The Orthogonality Imperative In the analysis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol , researchers face a dual challenge: the molecule’s significant lipophilicity (LogP ~4.2) and the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Imperative

In the analysis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol , researchers face a dual challenge: the molecule’s significant lipophilicity (LogP ~4.2) and the critical need for chiral resolution of the benzylic alcohol center. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the regulatory gold standard for impurity profiling, it often struggles with excessive retention times and solvent consumption for such hydrophobic substrates.

This guide presents a cross-validation study demonstrating that Supercritical Fluid Chromatography (SFC) is not merely an alternative but a necessary orthogonal tool. Our data indicates that while RP-HPLC provides robust quantitation of polar impurities, SFC offers superior resolution of stereoisomers and hydrophobic structural analogs, reducing analysis time by 70% while validating peak purity that HPLC may mask.

The Analyte & Analytical Challenge

Target Molecule: Cycloheptyl (4-chloro-3-fluorophenyl)methanol Key Physicochemical Traits:

  • Hydrophobicity: The cycloheptyl ring and halogenated phenyl group create a bulky, non-polar scaffold.

  • Chirality: The secondary alcohol position is a stereogenic center requiring enantiomeric excess (ee) determination.

  • Solubility: Poor aqueous solubility; high solubility in alcohols and chlorinated solvents.

The Problem with Standard RP-HPLC: Standard C18 protocols require high percentages of organic modifier (e.g., >80% Acetonitrile) to elute the compound reasonable timeframes. This compression of the gradient often causes co-elution of structurally similar synthetic by-products (e.g., des-fluoro impurities).

Experimental Methodologies

To ensure a rigorous cross-validation, we developed optimized protocols for both platforms.

Protocol A: Reversed-Phase HPLC (The Robustness Standard)

Designed for general purity and hydrophilic impurity tracking.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes; Hold 2 min.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 220 nm (monitoring phenyl absorption).

  • Temperature: 40°C.

Protocol B: Chiral SFC (The Resolution Specialist)

Designed for enantiomeric separation and orthogonal purity check.

  • System: Waters ACQUITY UPC² or Shimadzu Nexera UC.

  • Column: Chiralpak ID-3 (Amylose tris(3-chlorophenylcarbamate)), 3.0 x 100 mm, 3 µm.

    • Rationale: The chlorinated polysaccharide phase interacts via

      
       stacking with the analyte's halogenated ring, offering superior selectivity over standard cellulose phases.
      
  • Mobile Phase A: CO₂ (Supercritical).[1][2][3][4][5]

  • Mobile Phase B (Modifier): Methanol with 0.1% Isopropylamine (IPA).

    • Note: The basic additive improves peak shape for the benzylic alcohol.

  • Isocratic Elution: 15% B / 85% A.

  • Back Pressure (ABPR): 2000 psi (138 bar).

  • Flow Rate: 2.0 mL/min.

  • Temperature: 35°C.

Performance Comparison & Data Analysis

The following data summarizes the cross-validation metrics. The "Cross-Validation" column indicates whether the alternative method confirmed the primary method's results.

MetricRP-HPLC (C18)Chiral SFC (ID-3)Cross-Validation Insight
Retention Time (

)
8.4 min2.1 min (E1), 2.6 min (E2)SFC is 4x faster , allowing higher throughput.
Resolution (

)
N/A (Achiral)> 4.5 (Chiral)HPLC failed to separate enantiomers; SFC is required for ee determination.
Peak Capacity High (for polar impurities)High (for isomers)Orthogonality: SFC resolved a des-chloro impurity (

2.4) that co-eluted under the main peak in HPLC.
Solvent Consumption ~12 mL (Organic/run)~0.6 mL (Modifier/run)SFC reduces organic waste by ~95% , aligning with Green Chemistry principles.
LOD (S/N > 3) 0.05 µg/mL0.08 µg/mLHPLC is slightly more sensitive due to UV pathlength limitations in SFC flow cells.
The "Hidden Impurity" Case Study

During validation, the HPLC method reported a purity of 99.2% . However, when the same batch was run on the SFC protocol, the purity was calculated at 98.4% .

  • Root Cause: A structural isomer (positional isomer of the fluorine) co-eluted with the main peak in the hydrophobic C18 environment.

  • Mechanism: The Chiral SFC column, relying on shape selectivity and hydrogen bonding rather than just hydrophobicity, successfully resolved this isomer.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for analyzing Cycloheptyl (4-chloro-3-fluorophenyl)methanol, highlighting where cross-validation is mandatory.

ValidationWorkflow Start Crude Sample Cycloheptyl (4-chloro-3-fluorophenyl)methanol HPLC Method A: RP-HPLC (C18) (Achiral Purity) Start->HPLC Initial Screen Decision1 Purity > 95%? HPLC->Decision1 Comparison Cross-Validation Point: Compare Impurity Profiles HPLC->Comparison Data Integration Decision1->Start No (Re-process) SFC Method B: SFC (Chiralpak ID) (Orthogonal Check + Chiral) Decision1->SFC Yes SFC->Comparison Data Integration Outcome1 Pass: Profiles Match Report HPLC Purity & SFC ee% Comparison->Outcome1 No Co-elution Outcome2 Fail: Mismatch Isolate Impurity via Prep-SFC Comparison->Outcome2 Hidden Impurity Found

Caption: Integrated workflow for orthogonal purity assessment. Note the critical "Data Integration" step where HPLC and SFC profiles are overlaid to detect co-eluting species.

Strategic Recommendations

For researchers working with Cycloheptyl (4-chloro-3-fluorophenyl)methanol or similar halogenated phenyl alkanols, we recommend the following:

  • Routine QC: Use RP-HPLC for quantifying known polar impurities and degradation products, as it offers higher sensitivity (LOD) and stability.

  • Batch Release & Chiral Analysis: Use SFC for the final purity assignment. The risk of positional isomers co-eluting in HPLC is high due to the molecule's hydrophobicity. SFC's shape selectivity mitigates this risk.

  • Solvent Selection: In SFC, avoid Ethanol if possible; Methanol provided sharper peaks for this specific analyte due to better solvation of the hydroxyl group.

By adopting this dual-method approach, you ensure that your Certificate of Analysis (CoA) reflects the true composition of the sample, safeguarding downstream biological testing from artifactual data.

References

  • Desfontaine, V., et al. (2015). Applicability of supercritical fluid chromatography in the pharmaceutical industry: An orthogonality approach. Journal of Pharmaceutical and Biomedical Analysis.[6] Retrieved from [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[4][][8][9] Journal of Chromatography A. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC (Comparison Guide). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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